molecular formula C9H4F3NO B1343880 4-Formyl-3-(trifluoromethyl)benzonitrile CAS No. 211796-64-4

4-Formyl-3-(trifluoromethyl)benzonitrile

Cat. No.: B1343880
CAS No.: 211796-64-4
M. Wt: 199.13 g/mol
InChI Key: AIJWOPZFPUOMEO-UHFFFAOYSA-N
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Description

4-Formyl-3-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C9H4F3NO and its molecular weight is 199.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJWOPZFPUOMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Formyl-3-(trifluoromethyl)benzonitrile structure and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Structural Anatomy, Synthesis, and Medicinal Utility

Executive Summary

4-Formyl-3-(trifluoromethyl)benzonitrile (CAS: 211796-64-4) is a highly specialized fluorinated building block used primarily in the synthesis of next-generation androgen receptor antagonists and mineralocorticoid receptor modulators. Its value lies in its unique substitution pattern: the electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF3) groups create an electron-deficient aromatic core, while the aldehyde (-CHO) provides a versatile "warhead" for heterocycle formation (e.g., hydantoins, benzimidazoles).

This guide provides a rigorous technical analysis of its nomenclature, a self-validating synthesis protocol, and its critical role in medicinal chemistry.

Section 1: Structural Anatomy & Nomenclature
1.1 IUPAC Nomenclature Logic

The naming of this molecule is governed by the IUPAC hierarchy of functional groups.[1][2] The nitrile group takes precedence over the aldehyde, dictating the parent name "benzonitrile" rather than "benzaldehyde."

  • Parent Structure: Benzonitrile (C1 attached to -CN).

  • Prioritization: Carboxylic Acid > Ester > Amide > Nitrile > Aldehyde > Ketone.[2][3]

  • Numbering: The ring is numbered to give substituents the lowest possible locants.[1][2][4]

    • C1: Cyano group (-CN)[5]

    • C3: Trifluoromethyl group (-CF3)[6][7][8][9]

    • C4: Formyl group (-CHO)

This specific arrangement places the bulky -CF3 group ortho to the reactive aldehyde, introducing significant steric strain and electronic influence (the "Ortho Effect"), which alters the electrophilicity of the carbonyl carbon.

1.2 Visualization: Nomenclature Hierarchy

The following diagram illustrates the decision matrix for naming this compound based on IUPAC priority rules.

NomenclaturePriority Start Determine Principal Functional Group CheckCN Contains Nitrile (-CN)? Start->CheckCN CheckCHO Contains Aldehyde (-CHO)? CheckCN->CheckCHO Compare Compare Priority: Nitrile > Aldehyde CheckCHO->Compare Parent Parent: Benzonitrile (C1 assigned to -CN) Compare->Parent Substituents Assign Locants: -CF3 at C3 -CHO at C4 Parent->Substituents FinalName Final Name: 4-Formyl-3-(trifluoromethyl)benzonitrile Substituents->FinalName

Figure 1: IUPAC decision tree establishing the priority of the nitrile group over the aldehyde, defining the parent structure.

Section 2: Validated Synthesis Protocol

High-purity synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile is challenging due to the sensitivity of the aldehyde to oxidation and the potential for nucleophilic attack on the nitrile. The most robust laboratory-scale method involves halogen-metal exchange followed by formylation.

2.1 Reaction Pathway: Metal-Halogen Exchange

Starting Material: 4-Bromo-3-(trifluoromethyl)benzonitrile. Reagents: Isopropylmagnesium chloride (iPrMgCl), Dimethylformamide (DMF). Solvent: Anhydrous THF.

This route is preferred over direct lithiation (n-BuLi) because the Grignard exchange is more tolerant of the nitrile group at controlled temperatures (-40°C to -20°C), whereas n-BuLi often attacks the nitrile to form imines/ketones.

2.2 Step-by-Step Methodology

Objective: Synthesize 10g of 4-Formyl-3-(trifluoromethyl)benzonitrile.

  • Setup: Flame-dry a 500mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge the flask with 4-Bromo-3-(trifluoromethyl)benzonitrile (25.0 g, 100 mmol) and anhydrous THF (250 mL). Cool the solution to -40°C using an acetonitrile/dry ice bath.

  • Exchange: Dropwise add iPrMgCl (2.0 M in THF, 55 mL, 110 mmol) over 30 minutes. Maintain internal temperature below -35°C.

    • Checkpoint: Stir for 1 hour at -40°C. Aliquot 0.1mL, quench with water, and check via LC-MS. Disappearance of the bromide peak indicates successful magnesiation.

  • Formylation: Add anhydrous DMF (11.6 mL, 150 mmol) dropwise. The solution may turn light yellow.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into a stirred solution of 1M HCl (200 mL) at 0°C. Stir for 30 minutes to hydrolyze the hemiaminal intermediate.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOAc (9:1) to yield off-white crystals.

2.3 Analytical Validation (Self-Check)
ParameterExpected ValueDiagnostic Note
Appearance White to off-white solidYellowing indicates oxidation to benzoic acid.
1H NMR (DMSO-d6) δ 10.3 ppm (s, 1H) Distinct aldehyde singlet.
19F NMR δ -62.5 ppm (s, 3F) Typical range for Ar-CF3.
IR Spectroscopy 2235 cm⁻¹ (-CN) 1705 cm⁻¹ (-CHO) Sharp nitrile and carbonyl peaks are mandatory.
Section 3: Reactivity & Applications[10]

The molecule possesses three distinct reactive centers, making it a "linchpin" intermediate.

  • Aldehyde (C4): Highly electrophilic due to the electron-withdrawing nature of the ring. Prone to Knoevenagel condensations, Wittig reactions, and reductive aminations.

  • Nitrile (C1): Resistant to mild acid/base but can be hydrolyzed to the carboxylic acid or amide under forcing conditions.

  • Aromatic Core: Electron-deficient. The fluorine atoms make the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) if forcing conditions are applied, though the -CN and -CHO are the primary handles.

3.1 Workflow: Medicinal Chemistry Derivatives

The following diagram maps the transformation of the core into bioactive scaffolds.

ReactivityMap Core 4-Formyl-3-(trifluoromethyl) benzonitrile Path1 + Amines/Reductant (Reductive Amination) Core->Path1 Path2 + Thiourea/Base (Cyclization) Core->Path2 Path3 + Wittig Reagent Core->Path3 Prod1 Benzylamines (Kinase Inhibitors) Path1->Prod1 Prod2 Thiohydantoins (Androgen Receptor Antagonists) Path2->Prod2 Prod3 Styrene Derivatives (Polymer Precursors) Path3->Prod3

Figure 2: Synthetic divergence from the aldehyde handle. The Thiohydantoin pathway is critical for drugs similar to Enzalutamide.

3.2 Case Study: Androgen Receptor Antagonists

This scaffold is structurally homologous to the "A-ring" of second-generation anti-androgens (e.g., Enzalutamide, Apalutamide). The 3-trifluoromethyl-4-cyano motif is essential for binding affinity to the androgen receptor. The aldehyde at C4 allows researchers to append the thiohydantoin or hydantoin moiety necessary for antagonistic activity.

  • Metabolic Stability: The -CF3 group prevents metabolic oxidation at the C3 position.

  • Lipophilicity: Increases logP, enhancing membrane permeability.[8]

Section 4: Safety & Handling (MSDS Highlights)
  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde is air-sensitive and will slowly oxidize to 4-cyano-2-(trifluoromethyl)benzoic acid if exposed to atmospheric oxygen.

  • Incompatibility: Strong oxidizing agents, strong bases (can hydrolyze the nitrile).

References
  • Sigma-Aldrich. (n.d.). 4-Formyl-3-(trifluoromethyl)benzonitrile Product Sheet. Retrieved from

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from

  • PubChem. (n.d.). 4-Formyl-3-(trifluoromethyl)benzonitrile Compound Summary. Retrieved from

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (Demonstrates reactivity of the aldehyde handle). Retrieved from

  • Google Patents. (2008). CN101337911A - Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile.[5] (Precursor synthesis context). Retrieved from

Sources

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a "Super-Methyl" Group

In the intricate dance of drug design, the strategic modification of a lead compound is paramount to enhancing its efficacy, safety, and pharmacokinetic profile. Among the myriad of chemical motifs employed by medicinal chemists, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful and versatile tool.[1] Often dubbed a "super-methyl" group, its introduction into a drug candidate can dramatically reshape its physicochemical properties, leading to profound improvements in biological activity.[1] This guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in medicinal chemistry, delving into its fundamental properties, its impact on drug metabolism and pharmacokinetics (DMPK), its influence on target binding, and the synthetic strategies for its incorporation.

The strategic incorporation of fluorine atoms, and particularly the trifluoromethyl group, has become a cornerstone of modern medicinal chemistry.[2] This is evidenced by the significant number of FDA-approved drugs that feature this moiety, including blockbuster drugs like the antidepressant fluoxetine (Prozac) and the anti-inflammatory agent celecoxib (Celebrex).[3][4] The unique electronic properties and the exceptional strength of the carbon-fluorine bond bestow upon the trifluoromethyl group a suite of characteristics that are highly desirable in a drug candidate.[1]

Part 1: Unveiling the Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group's profound influence on a molecule's behavior stems from its distinct electronic and steric properties, which are in stark contrast to its hydrocarbon analogue, the methyl group.

Lipophilicity: A Double-Edged Sword

The trifluoromethyl group is significantly more lipophilic than a methyl group, a property quantified by the Hansch lipophilicity parameter (π).[1] This increased lipophilicity can enhance a drug's ability to traverse biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[2][5] However, excessive lipophilicity can also lead to undesirable properties, including poor solubility and increased off-target toxicity. Therefore, the strategic placement of a trifluoromethyl group is a delicate balancing act to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Electronic Effects: A Powerful Electron-Withdrawing Group

The three highly electronegative fluorine atoms make the trifluoromethyl group a potent electron-withdrawing substituent.[1] This has a significant impact on the electron density of the molecule, which can:

  • Modulate pKa: The strong inductive effect of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups.[7] For instance, a trifluoromethyl group attached to a tertiary stereogenic center in a heteroaliphatic ring has been shown to lower the pKa of a cyclic carbamate, leading to improved drug potency through a key hydrogen bonding interaction.[8]

  • Influence Aromatic Ring Reactivity: When attached to an aromatic ring, the trifluoromethyl group deactivates the ring towards electrophilic attack and makes it less susceptible to oxidative metabolism.[9]

Steric Profile and Bioisosterism

The issue of the trifluoromethyl group's steric bulk and its role as a bioisostere has been a subject of some debate. While it is larger than a methyl group, recent analyses suggest that its steric effect is closer to that of an ethyl group, with the isopropyl group being considerably larger.[10] The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom to fine-tune the steric and electronic properties of a lead compound.[7] This substitution can also serve to protect a reactive methyl group from metabolic oxidation.[7]

Part 2: Enhancing Metabolic Stability and Optimizing Pharmacokinetics

One of the most significant contributions of the trifluoromethyl group to drug design is its ability to enhance metabolic stability.[2]

Blocking Metabolic Hotspots

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[1] This inherent strength makes the trifluoromethyl group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2] By strategically placing a trifluoromethyl group at a known or suspected site of metabolism (a "metabolic hotspot"), chemists can effectively block this metabolic pathway, a strategy known as "metabolic switching."[11] This can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.[11]

A notable example of this is observed in the development of picornavirus inhibitors. Replacement of a metabolically labile methyl group with a trifluoromethyl group on an oxadiazole ring not only prevented hydroxylation at that position but also conferred a global protective effect against metabolism at other sites on the molecule.[4]

Comparative Physicochemical and Metabolic Data

The following table provides a comparative summary of the physicochemical and metabolic properties of several well-known drugs and their hypothetical non-trifluoromethylated analogs, illustrating the profound impact of this functional group.

DrugAnalogcLogPpKaMetabolic Pathway(s)Impact of CF₃ Group
Celecoxib Methyl-Celecoxib3.53[5]11.1Primarily CYP2C9 (methyl hydroxylation), minor CYP3A4.[12]Blocks metabolically labile methyl group, increasing metabolic stability.[12]
Fluoxetine Des-trifluoromethyl Fluoxetine4.05[13]N/APrimarily CYP2D6 (N-demethylation).[14][15]The trifluoromethyl group is essential for its selective serotonin reuptake inhibitor activity and contributes to its overall metabolic profile.[16]
Efavirenz Non-trifluoromethyl AnalogN/AN/APrimarily CYP2B6 (8-hydroxylation), and CYP2A6 (7-hydroxylation).[17][18]The trifluoromethyl group is crucial for its activity as a non-nucleoside reverse transcriptase inhibitor and influences its metabolic profile.

Part 3: The Role of the Trifluoromethyl Group in Drug-Receptor Interactions

The influence of the trifluoromethyl group extends beyond pharmacokinetics to directly impact how a drug binds to its biological target.

Modulating Binding Affinity and Selectivity

The electron-withdrawing nature and the steric bulk of the trifluoromethyl group can alter the conformation of a drug molecule, leading to a more favorable interaction with the binding pocket of a receptor or enzyme.[2] This can result in increased binding affinity and, consequently, higher potency. Furthermore, the unique properties of the trifluoromethyl group can enhance selectivity for the intended target over off-targets, thereby reducing the potential for side effects.

The Trifluoromethyl Group in Non-Covalent Interactions: A Complex Picture

The ability of the trifluoromethyl group to participate in non-covalent interactions, such as hydrogen bonding, has been a topic of considerable discussion.

  • As a Hydrogen Bond Acceptor: While the highly electronegative fluorine atoms might suggest a capacity to act as hydrogen bond acceptors, this is generally considered a weak interaction. However, there is evidence to suggest that in certain contexts, the trifluoromethyl group can participate in hydrogen bonding. For instance, the introduction of a trifluoromethyl group has been shown to strengthen hydrogen bonds with an N-H group in certain molecular systems.[19] Some studies also suggest that fluorine can serve as a hydrogen bond acceptor in high-affinity protein-ligand interactions.[8]

  • Amphiphilic Nature: More recent research suggests that the traditional view of the trifluoromethyl group as solely a non-interactive, lipophilic moiety is incomplete. It can act as both an electrophile and a nucleophile to form non-covalent interactions.[20] This amphiphilic nature arises from the polarization of the group, allowing it to interact with both nucleophilic and electrophilic centers in a protein's binding site.[20]

The following diagram illustrates the potential interactions of a trifluoromethyl group within a protein binding pocket, highlighting its dual nature.

G Figure 1: Potential Interactions of the Trifluoromethyl Group in a Protein Binding Pocket cluster_drug Drug Molecule cluster_protein Protein Binding Pocket CF3 CF₃ H_Donor Hydrogen Bond Donor (e.g., -NH, -OH) CF3->H_Donor Weak Hydrogen Bond Acceptor Hydrophobic Hydrophobic Residue (e.g., Leu, Val) CF3->Hydrophobic Hydrophobic Interaction Electrophile Electrophilic Center (e.g., Carbonyl Carbon) CF3->Electrophile Nucleophilic Interaction

Caption: Potential interactions of a trifluoromethyl group.

Part 4: Synthetic Strategies for Trifluoromethylation

The widespread application of the trifluoromethyl group in drug discovery has spurred the development of a diverse array of synthetic methods for its introduction into organic molecules. These methods can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) to an electrophilic substrate. Key reagents in this category include:

  • Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert's Reagent): This is a widely used reagent for the trifluoromethylation of carbonyl compounds and imines.[3]

  • Fluoroform (HCF₃): While inexpensive, the low acidity of fluoroform requires the use of strong bases for deprotonation, which can limit its functional group tolerance.[9]

  • Stable Adducts: More recent developments have focused on stable, easy-to-handle reagents derived from fluoroform that release the CF₃⁻ anion under milder conditions.[2]

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents deliver a trifluoromethyl cation (CF₃⁺) equivalent to a nucleophilic substrate. These reagents are particularly useful for the trifluoromethylation of enolates, enamines, and electron-rich aromatic and heteroaromatic compounds. Prominent examples include:

  • Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that are highly effective and commercially available.[3][19]

  • Togni's Reagents: These are hypervalent iodine compounds that serve as versatile and shelf-stable sources of the electrophilic trifluoromethyl group.[19][20][21]

Radical Trifluoromethylation

Radical trifluoromethylation methods have gained significant traction, especially for late-stage functionalization, where a trifluoromethyl group is introduced into a complex molecule in the final steps of a synthesis.[22] These reactions often proceed under mild conditions and exhibit good functional group tolerance. Common sources of the trifluoromethyl radical (•CF₃) include:

  • Trifluoroiodomethane (CF₃I): Often used in combination with a radical initiator.[3]

  • Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): A bench-stable solid that can generate the •CF₃ radical under oxidative conditions.[23]

Transition Metal-Catalyzed Trifluoromethylation

Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for the formation of C-CF₃ bonds, particularly for the trifluoromethylation of aryl and heteroaryl halides and pseudohalides.[8][11][24] These methods offer high efficiency and broad substrate scope. The Ullmann reaction, a classic copper-mediated coupling, has also been adapted for trifluoromethylation.[4][25][26]

The following diagram provides a simplified overview of the main synthetic routes to trifluoromethylated compounds.

G Figure 2: Major Synthetic Strategies for Trifluoromethylation cluster_methods Trifluoromethylation Methods Substrate Organic Substrate (Nucleophile or Electrophile) CF3_Product Trifluoromethylated Product Substrate->CF3_Product Reaction Nucleophilic Nucleophilic (e.g., TMSCF₃) Nucleophilic->Substrate CF₃⁻ source Electrophilic Electrophilic (e.g., Togni's Reagent) Electrophilic->Substrate CF₃⁺ source Radical Radical (e.g., CF₃SO₂Na) Radical->Substrate •CF₃ source Transition_Metal Transition Metal-Catalyzed (e.g., Pd, Cu) Transition_Metal->Substrate Cross-coupling

Caption: Key strategies for introducing a trifluoromethyl group.

Part 5: Experimental Protocol: In Vitro Microsomal Stability Assay

Assessing the metabolic stability of a new chemical entity is a critical step in drug discovery. The in vitro microsomal stability assay is a widely used method to evaluate a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro intrinsic clearance (CLᵢₙₜ) of a test compound in liver microsomes.

Materials:

  • Liver microsomes (human or other species of interest)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution (1 mM)

  • Positive control compounds with known metabolic stability (e.g., dextromethorphan, midazolam)

  • Acetonitrile (ACN) or methanol (MeOH) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare the working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer to the desired final concentration (typically 1 µM).

    • Prepare the NADPH solution or regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution to the phosphate buffer.

    • Add the test compound or positive control working solution to the wells.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution or regenerating system to the wells.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

    • The 0-minute time point is typically prepared by adding the termination solution before the NADPH.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

The following workflow diagram illustrates the key steps of the in vitro microsomal stability assay.

G Figure 3: Workflow for In Vitro Microsomal Stability Assay Start Start Preparation Prepare Reagents (Microsomes, Compound, NADPH) Start->Preparation Incubation Incubate at 37°C Preparation->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubation->Time_Points Termination Terminate Reaction (Cold ACN/MeOH + IS) Time_Points->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis End End Data_Analysis->End

Sources

Unlocking the Potential of 4-Formyl-3-(trifluoromethyl)benzonitrile: A Technical Guide to Promising Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

SHANGHAI, China – February 2, 2026 – As a cornerstone building block in contemporary chemical synthesis, 4-Formyl-3-(trifluoromethyl)benzonitrile presents a unique convergence of reactive functionalities, positioning it as a molecule of significant interest for researchers, scientists, and drug development professionals. This in-depth technical guide, compiled by a senior application scientist, explores the untapped potential of this versatile compound, offering a roadmap for future research and development across medicinal chemistry, materials science, and agrochemicals.

Strategic Importance: A Trifecta of Reactivity

4-Formyl-3-(trifluoromethyl)benzonitrile is a trifunctional aromatic compound featuring an aldehyde, a trifluoromethyl group, and a nitrile moiety. This distinct arrangement of electron-withdrawing groups and a reactive carbonyl center provides a powerful platform for the synthesis of a diverse array of complex molecules. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The benzonitrile unit is a key structural motif in numerous pharmaceuticals and functional materials.[3][4] The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing heterocycles.

Core Reactivity and Synthetic Utility

The synthetic potential of 4-Formyl-3-(trifluoromethyl)benzonitrile is vast, stemming from the distinct reactivity of its functional groups. The electron-withdrawing nature of the trifluoromethyl and nitrile groups enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[5][6]

Key Reaction Pathways:
  • Carbon-Carbon Bond Formation: The aldehyde functionality readily participates in classic olefination reactions such as the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions, enabling the synthesis of a wide range of stilbene and other vinyl derivatives.[2][7][8] The Knoevenagel condensation with active methylene compounds provides access to α,β-unsaturated systems, which are valuable intermediates in organic synthesis.[9][10]

  • Reductive Amination: A crucial transformation for the introduction of nitrogen-containing substituents, reductive amination of the aldehyde with primary or secondary amines, followed by in-situ reduction of the resulting imine, offers a direct route to a diverse library of substituted benzylamines.[11][12][13]

  • Heterocycle Synthesis: The juxtaposition of the formyl and nitrile groups makes this molecule an ideal precursor for the synthesis of various heterocyclic scaffolds. For instance, condensation reactions with appropriate binucleophiles can lead to the formation of quinazolines, pyrimidines, and other pharmacologically relevant ring systems.[6][14]

Reaction Type Reagents and Conditions Potential Products Significance
Wittig Reaction Phosphonium ylide, baseStilbene and vinyl derivativesAccess to photochemically active and biologically relevant scaffolds.[7]
Knoevenagel Condensation Active methylene compound, baseα,β-Unsaturated compoundsVersatile intermediates for Michael additions and further functionalization.[9]
Reductive Amination Amine, reducing agent (e.g., NaBH(OAc)₃)Substituted benzylaminesCore structures in many pharmaceutical agents.[11][12]
Quinazoline Synthesis Amidines, oxidizing agentSubstituted quinazolinesPrivileged scaffolds in medicinal chemistry with a broad range of biological activities.[6][14]

Frontier Research Area: Medicinal Chemistry

The structural alerts present in 4-Formyl-3-(trifluoromethyl)benzonitrile make it a highly attractive starting point for the design and synthesis of novel therapeutic agents.

Synthesis of Novel Kinase Inhibitors:

Many FDA-approved kinase inhibitors feature a quinazoline core.[15] The synthesis of novel quinazoline derivatives from 4-Formyl-3-(trifluoromethyl)benzonitrile is a promising research avenue.

Experimental Workflow: Synthesis of Trifluoromethyl-Substituted Quinazolines

G A 4-Formyl-3-(trifluoromethyl)benzonitrile C Oxidative Cyclization (e.g., I2, O2) A->C B Amidine Hydrochloride B->C D Substituted Quinazoline Library C->D

Caption: Proposed workflow for the synthesis of a quinazoline library.

Protocol: Oxidative Cyclization for Quinazoline Synthesis

  • To a solution of 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent (e.g., DMF), add the desired amidine hydrochloride salt (1.2 eq).

  • Add a catalytic amount of an oxidizing agent, such as iodine, and heat the reaction mixture under an oxygen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

The causality behind this approach lies in the initial condensation of the amidine with the aldehyde to form a Schiff base, followed by an intramolecular cyclization onto the nitrile group. The subsequent oxidation then furnishes the aromatic quinazoline ring system.

Development of Novel Antiviral and Anticancer Agents:

The benzonitrile moiety is present in several approved drugs, and its trifluoromethylated derivatives are actively being investigated for their therapeutic potential.[9] Exploring the biological activity of compounds derived from 4-Formyl-3-(trifluoromethyl)benzonitrile through various chemical modifications is a key research direction.

Frontier Research Area: Materials Science

The unique electronic and structural properties imparted by the trifluoromethyl and nitrile groups make this molecule a compelling candidate for the development of advanced materials.

High-Performance Polymers:

The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability, solubility, and optical properties.[16][17] The nitrile group can also participate in polymerization reactions or be a site for post-polymerization modification.

Experimental Workflow: Synthesis of a Trifluoromethylated Poly(azomethine)

G A 4-Formyl-3-(trifluoromethyl)benzonitrile C Polycondensation A->C B Aromatic Diamine B->C D High-Performance Polymer C->D

Caption: Proposed workflow for polymer synthesis.

Protocol: Polycondensation for Poly(azomethine) Synthesis

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 4-Formyl-3-(trifluoromethyl)benzonitrile and a suitable aromatic diamine in a high-boiling aprotic solvent (e.g., NMP or DMAc).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture at an elevated temperature (e.g., 180-200 °C) with continuous removal of water.

  • Monitor the increase in viscosity of the reaction mixture.

  • After a designated time, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

The rationale for this approach is the formation of a Schiff base (azomethine) linkage between the aldehyde of our topic molecule and the amino groups of the diamine monomer, leading to a linear polymer chain.

Liquid Crystals:

Benzonitrile derivatives are known to exhibit liquid crystalline properties due to their rigid rod-like structure and strong dipole moment.[18][19][20] The introduction of a lateral trifluoromethyl group could modulate the mesophase behavior and electro-optical properties of these materials.

Frontier Research Area: Agrochemicals

Benzonitrile-containing compounds are utilized as herbicides and pesticides.[3][21] The trifluoromethyl group is also a common feature in modern agrochemicals, often enhancing their efficacy and metabolic stability.[21]

Synthesis of Novel Herbicides and Pesticides:

The derivatization of 4-Formyl-3-(trifluoromethyl)benzonitrile into various heterocyclic systems or other functionalized molecules could lead to the discovery of new agrochemicals with improved activity and selectivity.

Synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile

While not widely commercially available, plausible synthetic routes to 4-Formyl-3-(trifluoromethyl)benzonitrile can be envisaged from readily available starting materials. A potential route could involve the formylation of 3-(trifluoromethyl)benzonitrile. Alternatively, a multi-step synthesis starting from a trifluoromethyl-substituted toluene derivative, followed by benzylic bromination, conversion to the aldehyde, and subsequent introduction of the nitrile group, could be explored.[22][23]

Conclusion

4-Formyl-3-(trifluoromethyl)benzonitrile stands as a molecule with considerable, yet largely unexplored, potential. Its unique combination of reactive functional groups provides a versatile platform for the synthesis of novel compounds with promising applications in medicinal chemistry, materials science, and agrochemicals. The research directions outlined in this guide are intended to serve as a catalyst for further investigation into this fascinating building block, with the anticipation that its full potential will be realized through creative and rigorous scientific exploration.

References

  • Aromatic Aldehyde Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved February 2, 2026, from [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1033. [Link]

  • Synthesis of Benzonitrile. (2021, August 1). [Video]. YouTube. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Benzonitrile in Agrochemicals: A Vital Pesticide Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 2, 2026, from [Link]

  • Benzonitrile. (n.d.). Ataman Kimya. Retrieved February 2, 2026, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). Molecules, 26(24), 7583. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Intelli, A., & Widen, J. C. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. [Link]

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
  • CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). Google Patents.
  • 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. (n.d.). Refubium. Retrieved February 2, 2026, from [Link]

  • Fluorination of a polymer donor through the trifluoromethyl group for high-performance polymer solar cells. (2020). Journal of Materials Chemistry A, 8(24), 12149-12155. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution. (2022). The Journal of Physical Chemistry B, 126(29), 5569–5583. [Link]

  • Knoevenagel condensation of aldehydes with active methylene compounds... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde. (n.d.). Google Patents.
  • Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. (2023). Molecules, 28(8), 3505. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)Benzonitrile Through a Wittig-Type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses, 101, 542-563. [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). Catalysts, 14(1), 2. [Link]

  • New monomers for high performance polymers. (1995). NASA Technical Reports Server. [Link]

  • Fluorination of a polymer donor through the trifluoromethyl group for high-performance polymer solar cells. (2020). Princeton University. [Link]

  • Shahzad, S. A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Journal of the Iranian Chemical Society, 14, 2091-2124. [Link]

  • Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking. (2022). ChemRxiv. [Link]

  • Advancing Agrochemicals: The Role of 2-Chloro-5-(trifluoromethyl)benzonitrile in Crop Protection. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Benzonitrile patented technology retrieval search results. (n.d.). Eureka. Retrieved February 2, 2026, from [Link]

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][14]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]

  • Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. (n.d.). ChemRxiv. Retrieved February 2, 2026, from [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (2021). Catalysis Science & Technology, 11(15), 5148-5157. [Link]

  • Molecular Engineering of Benzotriazole-based polymer donors for high performance all-polymer solar cells. (2025, July 14). ResearchGate. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2025, August 10). ResearchGate. [Link]

  • Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). Retrieved February 2, 2026, from [Link]

  • Kumar, A., & Kumar, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]

  • Fluorinate a Polymer Donor through Trifluoromethyl Group for High-Performance Polymer Solar Cells. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. (2025). Advanced Journal of Chemistry, Section A, 8(3), 495-503. [Link]

  • Anisotropic ion-conductive supramolecular columnar liquid crystals composed of a benzonitrile derivative and ionic liquids. (2024). Materials Today Chemistry, 35, 101829. [Link]

  • The continuing significance of chiral agrochemicals. (2024). Pest Management Science, 80(1), 1-17. [Link]

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Technical Guide: Electrophilic Profiling of 4-Formyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilicity of 4-Formyl-3-(trifluoromethyl)benzonitrile aldehyde Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary

4-Formyl-3-(trifluoromethyl)benzonitrile represents a specialized class of "super-electrophilic" aromatic aldehydes. Unlike standard benzaldehydes used in reductive aminations, this molecule possesses a unique electronic architecture driven by the synergistic electron-withdrawing effects of a para-cyano and an ortho-trifluoromethyl group.

In modern drug discovery, this scaffold is increasingly relevant as a Targeted Covalent Inhibitor (TCI) warhead. It is designed to form reversible covalent bonds (Schiff bases) with non-catalytic lysine residues on protein surfaces. This guide details the physicochemical basis of its reactivity, its hydration thermodynamics, and validated protocols for quantifying its electrophilicity.

Electronic Structure & Reactivity

The electrophilicity of the carbonyl carbon (C4) is the defining feature of this molecule. Its reactivity is governed by two distinct vectors: electronic activation and steric modulation.

The Push-Pull Mechanism

The carbonyl carbon is rendered highly electron-deficient (


) through the additive effects of the substituents.
  • The para-Cyano Effect (-CN at C1): Exerts a powerful inductive (-I) and mesomeric (-M) withdrawal. With a Hammett constant (

    
    ) of approximately 0.66, it significantly lowers the LUMO energy of the carbonyl, making it highly susceptible to nucleophilic attack.
    
  • The ortho-Trifluoromethyl Effect (-CF

    
     at C3):  Located adjacent to the aldehyde, the -CF
    
    
    
    group exerts a strong inductive withdrawal (
    
    
    ). However, its proximity introduces a "cogwheeling" steric effect that can twist the carbonyl out of coplanarity with the benzene ring, subtly altering resonance stabilization.
Visualization of Electronic Vectors

ElectronicEffects Molecule 4-Formyl-3-(trifluoromethyl)benzonitrile Carbonyl Carbonyl Carbon (C4) (Electrophilic Center) Molecule->Carbonyl CN_Group Cyano Group (C1) (Para-Position) Molecule->CN_Group CF3_Group Trifluoromethyl Group (C3) (Ortho-Position) Molecule->CF3_Group Induction Inductive Withdrawal (-I) CN_Group->Induction Resonance Resonance Withdrawal (-M) CN_Group->Resonance Strong Pull CF3_Group->Induction Proximal Pull Steric Steric Ortho-Effect (Hydrate Stabilization) CF3_Group->Steric Twisting/Shielding Induction->Carbonyl Increases Positive Charge Resonance->Carbonyl Increases Positive Charge Steric->Carbonyl Modulates Approach

Figure 1: Vector map of electronic and steric influences on the carbonyl warhead.

The Hydration Trap: A Critical Expert Insight

A common pitfall when working with electron-deficient aldehydes is neglecting the hydration equilibrium. Unlike benzaldehyde, which exists primarily as the free carbonyl in water, 4-Formyl-3-(trifluoromethyl)benzonitrile exists in a significant equilibrium with its gem-diol (hydrate) form.



  • Mechanism: The electron-withdrawing groups destabilize the partial positive charge on the carbonyl, making the formation of the sp

    
     hybridized hydrate energetically favorable to relieve electron deficiency.
    
  • Implication for Assays: If you prepare a stock solution in an aqueous buffer, the effective concentration of the reactive aldehyde species is lower than the nominal concentration.

  • Correction: Always prepare stock solutions in anhydrous DMSO or Acetonitrile. When diluting into aqueous buffer for kinetics, assume a rapid pre-equilibrium where

    
    .
    

Application: Reversible Covalent Inhibition

This molecule acts as a "soft" electrophile, targeting the


-amino group of Lysine residues.
ParameterCharacteristicImplication for Drug Design
Binding Mode Reversible Covalent (Schiff Base)Allows for extended residence time without permanent protein modification (reduces immunogenicity risk).[1]
Thermodynamics High

(Product Favored)
The electron-poor ring stabilizes the imine adduct, preventing rapid hydrolysis compared to unsubstituted benzaldehydes.
Kinetics Tunable

The ortho-CF

group provides steric bulk that can tune selectivity, preventing reaction with highly accessible but non-target lysines.

Experimental Protocol: Kinetic Profiling of Electrophilicity

To quantify the reactivity, we utilize a pseudo-first-order kinetic assay monitoring Schiff base formation with a model nucleophile (e.g.,


-acetyl-lysine or Tryptamine).
Materials
  • Electrophile: 4-Formyl-3-(trifluoromethyl)benzonitrile (10 mM stock in dry DMSO).

  • Nucleophile: Tryptamine (Model amine with distinct UV absorbance) or a specific peptide sequence.

  • Buffer: PBS pH 7.4 (Strict pH control is vital as imine formation is acid-catalyzed but requires the unprotonated amine).

Method: UV-Vis Stopped-Flow or Plate Reader
  • Baseline Correction: Measure the UV spectrum of the aldehyde alone in buffer. Note the

    
     shift due to hydration (often shifts from ~250 nm to lower wavelengths).
    
  • Reaction Initiation: Mix the aldehyde (final 50

    
    M) with excess amine (0.5 mM to 5 mM) to ensure pseudo-first-order conditions (
    
    
    
    ).
  • Monitoring: Track the formation of the imine product at 280–320 nm (depending on the specific shift) or the consumption of the aldehyde carbonyl band.

  • Data Analysis: Fit the absorbance vs. time data to a single exponential decay equation to obtain

    
    .
    
Workflow Diagram

KineticAssay Stock 1. Prepare Stock (Anhydrous DMSO) Buffer 2. Buffer Equilibration (PBS pH 7.4) Stock->Buffer Dilute Mix 3. Rapid Mixing (Aldehyde + Excess Amine) Buffer->Mix Add Nucleophile Measure 4. Measure Absorbance (UV-Vis / Stopped Flow) Mix->Measure Time-Course Calc 5. Calculate k_obs (Plot vs [Amine]) Measure->Calc Data Fit Calc->Mix Repeat at varying [Amine] to find k_inact

Figure 2: Step-by-step workflow for determining the second-order rate constant (


) of imine formation.
Calculation

Plot


 (y-axis) vs. [Amine] (x-axis).
  • Slope: Represents the second-order rate constant

    
     (M
    
    
    
    s
    
    
    ), a direct measure of electrophilicity.
  • Intercept: Represents the reverse rate constant (

    
    ), indicating the stability of the covalent bond.
    

Safety & Handling

  • Stability: The aldehyde is prone to air oxidation to the corresponding benzoic acid (4-cyano-2-(trifluoromethyl)benzoic acid). Store under Argon/Nitrogen at -20°C.

  • Toxicity: As a nitrile-containing compound, handle with care. While the cyanide is covalently bound, metabolic processing could theoretically release toxic byproducts. Use standard PPE.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values of CN and CF ).
  • Kricheldorf, H. R. (1979). "Reactions of 4-Fluoro-3-(trifluoromethyl)benzonitrile." Makromolekulare Chemie. (Demonstrates reactivity of the parent scaffold).

  • Bandyopadhyay, A., & Gao, J. (2016). "Targeting proteins with reversible covalent inhibitors."[2] Current Opinion in Chemical Biology. (Contextualizes aldehyde warheads).

  • Guthrie, J. P. (2000). "Hydration of Carbonyl Compounds." Canadian Journal of Chemistry. (Theoretical basis for hydration equilibrium of electron-deficient aldehydes).

Sources

Methodological & Application

synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile from ortho-fluoro benzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile starting from ortho-fluoro benzotrifluoride (1-fluoro-2-(trifluoromethyl)benzene).

The protocol is designed for high-purity pharmaceutical intermediate production, utilizing a robust 4-step sequence: Nitration → Reduction → Sandmeyer Bromination/Cyanation → SNAr Formylation .

Application Note: Synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile

Executive Summary

The synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile presents a regiochemical challenge due to the specific arrangement of three electron-withdrawing groups. This protocol leverages the strong ortho,para-directing effect of the fluorine atom in the starting material to install the nitrile functionality para to the fluorine. Subsequently, the high electrophilicity of the resulting intermediate (activated by both -CN and -CF3) is exploited to displace the fluorine with a formyl equivalent via Nucleophilic Aromatic Substitution (SNAr).

Key Advantages of this Route:

  • Regiocontrol: Utilizes inherent electronic bias for perfect isomer selectivity.

  • Scalability: Avoids cryogenic lithiation steps; uses standard industrial unit operations.

  • Modularity: The intermediate 4-fluoro-3-(trifluoromethyl)benzonitrile is a valuable scaffold itself.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two phases:

  • Construction of the Carbon Skeleton: Functionalization of C4 with a nitrile group.

  • Functional Group Interconversion (FGI): Transformation of the C1-Fluorine into the C1-Formyl group.

Reaction Scheme (Graphviz Visualization):

SynthesisPathway SM Start: 1-Fluoro-2-(trifluoromethyl)benzene Int1 1. Nitration (HNO3/H2SO4) Product: 4-Nitro-1-fluoro-2-(trifluoromethyl)benzene SM->Int1 Electrophilic Aromatic Subst. (Para to F) Int2 2. Reduction (Fe/HCl or H2/Pd) Product: 4-Amino-1-fluoro-2-(trifluoromethyl)benzene Int1->Int2 Nitro Reduction Int3 3. Sandmeyer/Cyanation (i. NaNO2/HBr, CuBr; ii. Zn(CN)2/Pd) Intermediate: 4-Fluoro-3-(trifluoromethyl)benzonitrile Int2->Int3 Diazotization & Substitution Target 4. SNAr Formylation (Nef) (i. CH3NO2/Base; ii. H3O+) Target: 4-Formyl-3-(trifluoromethyl)benzonitrile Int3->Target Nucleophilic Aromatic Subst. (Displacement of F)

Caption: Step-wise synthetic pathway from ortho-fluoro benzotrifluoride to the target aldehyde.

Detailed Experimental Protocols

Phase 1: Synthesis of Intermediate 4-Fluoro-3-(trifluoromethyl)benzonitrile

This phase installs the nitrile group para to the fluorine.

Step 1: Nitration

  • Objective: Install a nitrogen handle at the C4 position.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). Fluorine directs para, overcoming the meta-directing effect of the -CF3 group.

  • Protocol:

    • Charge a reactor with 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) and concentrated H2SO4 (5.0 vol). Cool to 0–5 °C.

    • Add a mixture of fuming HNO3 (1.1 eq) and H2SO4 dropwise, maintaining internal temperature <10 °C.

    • Warm to RT and stir for 2 hours. Monitor by TLC/HPLC.

    • Quench: Pour onto ice water. Extract with DCM. Wash with NaHCO3.

    • Yield: ~90-95% of 4-nitro-1-fluoro-2-(trifluoromethyl)benzene.[1]

Step 2: Reduction

  • Objective: Convert Nitro group to Aniline.

  • Protocol:

    • Dissolve the nitro compound in Ethanol/Water (4:1).

    • Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).

    • Reflux (80 °C) for 3–4 hours.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

    • Yield: ~85-90% of 4-amino-1-fluoro-2-(trifluoromethyl)benzene.

Step 3: Bromination & Cyanation (Sandmeyer Sequence)

  • Rationale: Direct Sandmeyer to nitrile can be erratic with electron-poor anilines. Converting to the bromide first provides a stable intermediate that can be cleanly cyanated using palladium catalysis or Rosenmund-von Braun conditions.

  • Protocol (Part A - Bromide):

    • Suspend the aniline in 48% HBr (aq). Cool to 0 °C.

    • Add NaNO2 (1.1 eq) in water dropwise (keep <5 °C) to form the diazonium salt.

    • Transfer the diazonium solution into a heated (60 °C) solution of CuBr (0.5 eq) in HBr.

    • Extract with Heptane.

    • Product: 4-bromo-1-fluoro-2-(trifluoromethyl)benzene.

  • Protocol (Part B - Nitrile):

    • Dissolve the bromide in DMF (anhydrous).

    • Add Zn(CN)2 (0.6 eq) and Pd(PPh3)4 (3-5 mol%).

    • Heat to 90–100 °C under N2 for 4–6 hours.

    • Workup: Dilute with water, extract with EtOAc.

    • Intermediate: 4-fluoro-3-(trifluoromethyl)benzonitrile.

Phase 2: The Critical Transformation (F → CHO)

This is the most technically demanding step. We utilize the high activation of the fluorine atom (flanked by ortho-CF3 and para-CN) to perform a Nucleophilic Aromatic Substitution.

Step 4: SNAr with Nitromethane (Nef Synthesis)

  • Mechanism: The nitronate anion displaces the fluoride to form a nitromethyl intermediate, which is then oxidized to the aldehyde (Nef reaction).

  • Safety Note: Nitromethane salts are potentially explosive when dry. Keep wet or in solution.

Experimental Protocol:

  • Nucleophilic Displacement:

    • In a dry flask, dissolve 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) in dry DMSO (5 vol).

    • Add Nitromethane (1.5 eq) and K2CO3 (2.0 eq) (or DBU for homogeneous conditions).

    • Heat to 60–70 °C. Monitor consumption of starting material (F-displacement is rapid due to strong activation).

    • Intermediate formed: 4-(nitromethyl)-3-(trifluoromethyl)benzonitrile.

  • Nef Oxidation (One-Pot):

    • Cool the mixture to 0 °C.

    • Add a solution of NaOH (aq) to ensure full formation of the nitronate salt.

    • Slowly add this mixture into a separate flask containing cold Sulfuric Acid (20% aq) or a buffered oxidant like KMnO4/MgSO4 if acid sensitivity is a concern (though the nitrile is stable to acid).

    • Standard Acidic Nef: Stir at 0 °C for 1 hour, then warm to RT. Hydrolysis of the nitronate yields the aldehyde.

  • Isolation:

    • Dilute with water. The product may precipitate or require extraction with Ethyl Acetate.

    • Wash organic layer with brine and NaHCO3.

    • Purify via crystallization (Hexane/EtOAc) or silica chromatography.

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance White to pale yellow solid
1H NMR (CDCl3) δ 10.3 (s, 1H, CHO), ~8.2 (m, Ar-H)Distinct aldehyde peak at >10 ppm.
19F NMR Single peak ~ -60 ppm (CF3)Disappearance of Ar-F peak (~ -110 ppm).
IR Spectrum ~2230 cm-1 (CN), ~1700 cm-1 (CHO)Diagnostic nitrile and carbonyl stretches.
Mass Spec [M-H]- or [M+H]+ consistent with MW 199.1

References

  • Preparation of 3-fluoro-4-trifluoromethylbenzonitrile. Google Patents. CN101337911A.
  • Synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile . Capot Chemical Product Data. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Fluoroarenes . Organic Chemistry Portal. General mechanistic review. Available at: [Link]

  • Nef Reaction . Organic Syntheses. General procedure for converting nitro compounds to carbonyls. Available at: [Link]

Sources

4-Formyl-3-(trifluoromethyl)benzonitrile as a precursor for Finerenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists investigating Finerenone (BAY 94-8862) and its structural analogs.

Note on Structural Specificity: Commercial Finerenone (Kerendia®) incorporates a 4-cyano-2-methoxyphenyl moiety.[1][2][3] The precursor specified in this topic, 4-Formyl-3-(trifluoromethyl)benzonitrile , contains a trifluoromethyl (-CF₃) group in place of the methoxy (-OMe) group.[2] Consequently, this protocol describes the synthesis of Trifluoromethyl-Finerenone Analogs . These analogs are critical in Structure-Activity Relationship (SAR) studies to evaluate metabolic stability (blocking demethylation sites) and lipophilicity modulation.[2]

Abstract & Strategic Utility

Finerenone is a third-generation, non-steroidal Mineralocorticoid Receptor Antagonist (MRA) characterized by high potency and selectivity over other steroid hormone receptors.[2] The core scaffold is constructed via a Hantzsch-like multi-component condensation.

The use of 4-Formyl-3-(trifluoromethyl)benzonitrile allows for the introduction of a bioisosteric -CF₃ group at the C2' position of the pendant phenyl ring.[2] This modification is strategically valuable in drug discovery to:

  • Enhance Metabolic Stability: The -CF₃ group prevents O-demethylation, a common metabolic clearance pathway for the methoxy-bearing parent drug.[2]

  • Modulate Lipophilicity: Increases logP, potentially altering blood-brain barrier penetration or tissue distribution.[2]

  • Explore Electronic Effects: The strong electron-withdrawing nature of -CF₃ (Hammett

    
    ) vs. -OMe (
    
    
    
    ) significantly alters the electron density of the aryl ring, affecting
    
    
    stacking interactions within the receptor binding pocket.[2]

Chemical Profile: The Precursor

PropertySpecification
Chemical Name 4-Formyl-3-(trifluoromethyl)benzonitrile
CAS Number 211796-64-4
Molecular Formula C₉H₄F₃NO
Molecular Weight 199.13 g/mol
Appearance White to light yellow crystalline solid
Melting Point 92–96 °C
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water
Stability Sensitive to oxidation (to carboxylic acid).[1][2][4][5] Store under inert atmosphere.

Retrosynthetic Analysis

The construction of the Finerenone-analog scaffold relies on the modified Hantzsch Dihydropyridine Synthesis .[2] This convergent strategy assembles the 1,6-naphthyridine core from three key building blocks:

  • The Aldehyde: 4-Formyl-3-(trifluoromethyl)benzonitrile (Defines the 4-aryl substituent).

  • The Enamine Equivalent: 4-Amino-5-methyl-2-pyridone (Provides the fused pyridine ring).

  • The 1,3-Dicarbonyl: 2-Acetyl-2-cyanoacetamide or a

    
    -keto ester (Provides the remaining carbons for the dihydropyridine ring).[2]
    
Reaction Scheme Logic

The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and cyclodehydration.

G Aldehyde 4-Formyl-3-(trifluoromethyl) benzonitrile Intermediate Knoevenagel Adduct Aldehyde->Intermediate Condensation Pyridone 4-Amino-5-methyl- 2-pyridone Cyclization Hantzsch-type Cyclization Pyridone->Cyclization KetoAmide 5-Methyl-3-oxohexanamide (or equivalent) KetoAmide->Intermediate Intermediate->Cyclization + Pyridone Core 1,4-Dihydro-1,6- naphthyridine Core Cyclization->Core Final CF3-Finerenone Analog Core->Final Alkylation (EtI) & Resolution

Caption: Convergent synthesis of the CF3-Finerenone scaffold via modified Hantzsch condensation.

Experimental Protocol

Objective: Synthesis of rac-4-(4-cyano-2-(trifluoromethyl)phenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide.

Phase A: Assembly of the Naphthyridine Core

Note: This protocol uses a 2-step "one-pot" approach for higher purity.

Reagents:

  • 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 eq)[2][4]

  • 2-Cyanoethyl 3-oxobutanoate (1.1 eq) (Alternative: Ethyl acetoacetate, though cyanoethyl esters are often easier to cleave later)[2]

  • 4-Amino-5-methyl-2(1H)-pyridone (1.0 eq)[2]

  • Acetic acid (glacial, 0.5 M concentration relative to aldehyde)[2]

  • Piperidine (0.1 eq, catalyst)[2]

  • Isopropanol (Solvent)[2][3]

Procedure:

  • Knoevenagel Condensation:

    • Charge a reaction vessel with 4-Formyl-3-(trifluoromethyl)benzonitrile (10 mmol, 1.99 g) and 2-Cyanoethyl 3-oxobutanoate (11 mmol).

    • Dissolve in Isopropanol (20 mL).

    • Add Piperidine (1 mmol) and Acetic Acid (1 mmol).

    • Stir at 40°C for 2–4 hours. Monitor by TLC/HPLC for disappearance of the aldehyde. Target Intermediate: Benzylidene derivative.

  • Cyclization:

    • To the same vessel, add 4-Amino-5-methyl-2(1H)-pyridone (10 mmol, 1.24 g).

    • Heat the mixture to reflux (approx. 82°C) for 12–16 hours.

    • The solution will darken as the dihydropyridine core forms.[2]

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0–5°C.

    • The product often precipitates. If not, concentrate the solvent volume by 50% under vacuum.[2]

    • Filter the solid. Wash with cold Isopropanol (2 x 5 mL) and diethyl ether.[2]

    • Dry under vacuum at 45°C.

    • Yield Expectation: 60–75% of the yellow solid intermediate (Dihydropyridone ester).

Phase B: O-Alkylation and Amidation

The Finerenone core requires an ethoxy group at the 5-position and a carboxamide at the 3-position.[2]

Reagents:

  • Intermediate from Phase A[2]

  • Ethyl Iodide (EtI)[2]

  • Cesium Carbonate (Cs₂CO₃) or K₂CO₃[2]

  • DMF (anhydrous)[2]

Procedure:

  • Dissolve the Phase A intermediate (5 mmol) in anhydrous DMF (15 mL).

  • Add Cs₂CO₃ (1.5 eq).[2] Stir for 15 min at RT.

  • Add Ethyl Iodide (1.2 eq) dropwise.[2]

  • Stir at RT for 3–6 hours. Note: O-alkylation vs N-alkylation selectivity is controlled by the base and solvent.[2] Cs₂CO₃ in DMF favors O-alkylation for this scaffold.[2]

  • Quench: Pour into ice-water (100 mL). Extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH gradient).

  • Amidation (if ester used): Convert the ester to the primary amide using ammonia in methanol at elevated pressure (or standard aminolysis conditions).

Process Optimization & Troubleshooting (Expert Insights)

IssueRoot CauseCorrective Action
Low Yield in Phase A Incomplete Knoevenagel condensation due to steric bulk of -CF₃.[2]Increase catalyst load (Piperidine/AcOH) to 20 mol%. Ensure strictly anhydrous isopropanol to drive water removal.
N-Alkylation Impurity Competitive alkylation on the pyridone nitrogen during Phase B.Use Silver Carbonate (Ag₂CO₃) as the base, which strongly favors O-alkylation (Simons-Smith effect).[2] Alternatively, keep temperature strictly < 25°C.
Chirality The product is racemic.[2] Finerenone is the (4S) enantiomer.For biological assays, separate enantiomers using Chiral SFC (Stationary Phase: Chiralpak IC or IA; Mobile Phase: CO₂/MeOH).[2]
Regioselectivity Hantzsch reaction producing isomers.The use of 4-amino-pyridone is specific. Ensure the starting material is high purity (>98%) to prevent side reactions with 2-amino isomers.

Safety & Handling

  • Nitrile Hazard: 4-Formyl-3-(trifluoromethyl)benzonitrile contains a nitrile group.[2] While generally stable, avoid strong acids which may liberate HCN.[2]

  • Sensitizer: Acrylates and pyridine derivatives can be skin sensitizers. Use full PPE (gloves, goggles, fume hood).[2]

  • Waste: Segregate halogenated waste (CF₃ containing) from general organic waste for proper incineration.

References

  • Finerenone Primary Patent: Bärfacker, L., et al. (Bayer Schering Pharma AG).[2] "Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof." WO2008104306.[1][6] Link

  • Process Chemistry: Platzek, J., et al. "Method for preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide..."[1][2][6] US Patent 2017/0121327. Link

  • Precursor Data: PubChem Compound Summary for CAS 211796-64-4.[2] Link[2]

  • Mechanistic Insight: "Enantioselective Synthesis of Finerenone." Angew.[1] Chem. Int. Ed., 2020.[2][6][7] Discusses the atropisomerism and Hantzsch kinetics relevant to this scaffold. Link[2]

Sources

reaction of 4-Formyl-3-(trifluoromethyl)benzonitrile with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Formyl-3-(trifluoromethyl)benzonitrile

Part 1: Chemical Intelligence & Strategic Context

4-Formyl-3-(trifluoromethyl)benzonitrile (CAS: 143878-99-3) is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of Androgen Receptor (AR) antagonists and PROTAC linkers.[1] Its utility stems from its unique substitution pattern:

  • The Nitrile (-CN) Handle: A robust polar group that mimics carbonyl dipoles in bio-systems but remains stable under diverse conditions.[1]

  • The Trifluoromethyl (-CF3) Group: Provides metabolic stability and lipophilicity.[1] Crucially, it is located ortho to the aldehyde.

  • The Aldehyde (-CHO) Warhead: The primary site for diversification via amine coupling.[1]

The "Ortho-Effect" Paradox: Researchers often underestimate the steric clash between the bulky -CF3 group (Van der Waals radius ~2.2 Å) and the adjacent aldehyde.[1] While the electron-withdrawing nature of -CF3 and -CN makes the aldehyde carbon highly electrophilic (prone to attack), the steric bulk impedes the approach of the nucleophile and the planarization required for stable imine formation.[1]

Implication for Protocols: Standard "dump-and-stir" reductive amination protocols often stall or yield low conversions.[1] This guide provides optimized protocols using Lewis Acid activation and Stepwise Addition to drive the reaction to completion while preserving the sensitive nitrile group.

Part 2: Experimental Protocols

Protocol A: Chemoselective Reductive Amination (The "Titanium-Boost" Method)

Best for: Coupling with secondary amines or sterically hindered primary amines where standard conditions fail.[1]

Rationale: Titanium(IV) isopropoxide, Ti(OiPr)4, serves a dual function:

  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity to overcome the -CF3 steric shield.

  • Water Scavenger: Removes water generated during hemiaminal formation, driving the equilibrium toward the imine/iminium species before the reducing agent is added.

Materials:

  • Substrate: 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv

  • Promoter: Titanium(IV) isopropoxide (1.5 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)[1]

  • Solvent: Anhydrous THF or 1,2-Dichloroethane (DCE)[1]

  • Quench: Saturated NaHCO3, 1N NaOH

Step-by-Step Methodology:

  • Imine Pre-formation (Critical Step):

    • In a flame-dried flask under Nitrogen/Argon, dissolve 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 mmol) and the amine (1.1 mmol) in anhydrous THF (5 mL).

    • Add Ti(OiPr)4 (1.5 mmol) dropwise.[1] The solution may change color (yellow/orange) indicating complexation.[1]

    • Stir: Stir at room temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC or UPLC. The aldehyde peak should disappear. If starting material remains, heat to 40°C for 2 hours. The -CF3 group prevents rapid hydrolysis, so the titanium-imine complex is relatively stable.[1]

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Dilute with dry MeOH (2 mL) if the mixture is viscous (optional, but helps solubilize the borohydride).[1]

    • Add STAB (2.0 mmol) in portions over 10 minutes. Note: STAB is preferred over NaBH3CN to avoid cyanide toxicity and over NaBH4 to prevent reduction of the nitrile or nitro groups if present elsewhere.

    • Allow to warm to room temperature and stir overnight (12 h).

  • Workup (The "Titanium Crash"):

    • Add 1N NaOH (5 mL) to the reaction mixture. This precipitates the titanium salts as a white/polymeric solid (TiO2).

    • Dilute with Ethyl Acetate (EtOAc) and filter the slurry through a Celite pad to remove titanium salts.

    • Wash the filtrate with Brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Flash chromatography (Hexane/EtOAc).[1] The amine product is usually more polar than the aldehyde but less polar than the amide byproduct (if hydration occurred).

Protocol B: Synthesis of Stable Hydrazones (Library Storage)

Best for: Creating a stable "waiting" intermediate for fragment-based drug discovery (FBDD).[1]

Rationale: The ortho-CF3 group stabilizes the hydrazone bond against hydrolysis, making these intermediates shelf-stable solids.[1]

Methodology:

  • Dissolve 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 equiv) in Ethanol (0.5 M).

  • Add Hydrazine monohydrate or substituted hydrazine (1.1 equiv).[1]

  • Add catalytic Acetic Acid (5 mol%).[1]

  • Reflux for 2 hours.

  • Isolation: Cool to 0°C. The hydrazone often precipitates due to the lipophilic -CF3 group. Filter and wash with cold ethanol.

Part 3: Visualization & Mechanism

Figure 1: Mechanistic Pathway & Steric Management

This diagram illustrates the "Titanium-Boost" mechanism, highlighting how the Lewis Acid overcomes the steric hindrance of the Trifluoromethyl group.

ReductiveAmination cluster_sterics Steric Control Aldehyde 4-Formyl-3-(trifluoromethyl) benzonitrile Ti_Complex Activated Ti-Complex (Overcomes CF3 Sterics) Aldehyde->Ti_Complex + Ti(OiPr)4 Lewis Acid Activation Imine Imine Intermediate (Stable) Ti_Complex->Imine + Amine - H2O (Scavenged) Product Secondary Amine (Target) Imine->Product + STAB Selective Reduction Amine Amine (R-NH2) Ti Ti(OiPr)4 STAB NaBH(OAc)3

Caption: Ti(OiPr)4 activates the carbonyl oxygen, pulling electron density away to invite amine attack despite the bulky ortho-CF3 group.[1]

Part 4: Data Summary & Troubleshooting

Analytical Fingerprint (QC)

Use these shifts to validate your reaction progress.

Moiety1H NMR Shift (CDCl3)19F NMR ShiftDiagnostic Change
Aldehyde (-CHO) ~10.2 ppm (s)-63.5 ppmDisappears upon imine formation.[1]
Imine (-CH=N-) ~8.4 - 8.6 ppm (s)-62.8 ppmTransient intermediate; shifts upfield.[1]
Product (-CH2-NH-) ~3.9 - 4.1 ppm (s/d)-63.0 ppmNew methylene peak appears.[1]
Nitrile (-CN) N/A (IR: ~2230 cm⁻¹)N/AWatch: If peak at ~6.0-7.0 ppm (br) appears, nitrile hydrolyzed to amide.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of ortho-CF3.[1]Switch from NaBH(OAc)3 to Ti(OiPr)4 protocol (Method A). Increase time for imine formation step.
Nitrile Hydrolysis Acid concentration too high or water present.Ensure solvents are anhydrous. Avoid strong mineral acids (HCl); use Acetic Acid only if necessary.[1]
Alcohol Byproduct Direct reduction of aldehyde.Ensure Imine formation is complete (TLC check) before adding the reducing agent.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1] Link[1]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2.[1] (Classic protocol adaptation for deactivated aldehydes).[1]

  • Patent US10336749B2. "Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide."[1][2] (Demonstrates handling of similar benzonitrile-aldehyde intermediates). Link

  • Patent CN109320433B. "Preparation method of 4-trifluoromethyl benzonitrile."[1] (Provides context on the stability and synthesis of the core scaffold). Link

Sources

Application Note & Protocol: Selective Reduction of the Nitrile Group in 4-Formyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Chemoselectivity Challenge in the Synthesis of 4-(Aminomethyl)-2-(trifluoromethyl)benzaldehyde

The selective reduction of a nitrile in the presence of an aldehyde presents a classic chemoselectivity challenge in organic synthesis. Both functional groups are susceptible to reduction by common hydride reagents. Typically, the aldehyde, being more electrophilic, will react preferentially. 4-Formyl-3-(trifluoromethyl)benzonitrile is a molecule of interest in medicinal chemistry and materials science, where the conversion of the nitrile to a primary amine to yield 4-(aminomethyl)-2-(trifluoromethyl)benzaldehyde is a key synthetic step. This application note provides a detailed guide to achieving this transformation, focusing on two robust strategies: a direct, chemoselective catalytic hydrogenation and a more traditional protecting group approach. The choice of method will depend on the available resources, scale of the reaction, and tolerance for additional synthetic steps.

Understanding the Reactivity Landscape

The core of the challenge lies in the relative reactivity of the formyl (-CHO) and nitrile (-CN) groups. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, enhances the electrophilicity of the aromatic ring and, by extension, the carbonyl carbon of the aldehyde, making it highly susceptible to nucleophilic attack by reducing agents. Standard, powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) would indiscriminately reduce both the aldehyde and the nitrile.[1] Therefore, specialized conditions are required to selectively target the nitrile.

Strategy 1: Direct Chemoselective Catalytic Hydrogenation

This approach is atom-economical and avoids additional protection and deprotection steps. The key is the use of a catalyst system that shows high selectivity for the nitrile group over the aldehyde. While many catalytic systems can reduce nitriles, maintaining the integrity of the aldehyde is paramount.[2] Catalytic transfer hydrogenation has shown promise for such transformations.[3]

Rationale and Mechanistic Insight

Catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium formate offers a milder alternative to high-pressure hydrogenation.[3] The reaction proceeds through the in-situ generation of diimide or other reducing species from ammonium formate, which then selectively reduces the nitrile. The catalyst surface plays a crucial role in mediating the hydrogen transfer, and under these conditions, the reduction of the aldehyde is significantly slower than that of the nitrile. The choice of a protic solvent system can also help to stabilize the aldehyde and disfavor its reduction.

Experimental Protocol: Catalytic Transfer Hydrogenation

Materials:

  • 4-Formyl-3-(trifluoromethyl)benzonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH4)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Filtration apparatus (e.g., Celite® or a syringe filter)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous methanol (10-20 mL per gram of starting material).

  • Carefully add 10% Pd/C (10-20 mol%).

  • Add ammonium formate (5.0-10.0 eq) in portions to control the initial exotherm.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(aminomethyl)-2-(trifluoromethyl)benzaldehyde.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary Table
ParameterValue/Condition
Substrate 4-Formyl-3-(trifluoromethyl)benzonitrile
Catalyst 10% Pd/C
Hydrogen Donor Ammonium Formate
Solvent Methanol
Temperature Reflux
Typical Yield 51-98% (based on similar substrates)[3]
Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Dissolve Substrate in MeOH add_pdc Add 10% Pd/C start->add_pdc add_formate Add Ammonium Formate add_pdc->add_formate reflux Reflux (4-8h) add_formate->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool filter Filter through Celite® cool->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Workup (EtOAc/NaHCO3) concentrate->extract dry Dry (MgSO4) & Concentrate extract->dry purify Purify (Chromatography) dry->purify end end purify->end Final Product

Caption: Workflow for direct chemoselective reduction.

Strategy 2: Protecting Group Approach

This strategy involves the temporary conversion of the highly reactive aldehyde into a less reactive functional group, an acetal, which is stable under the conditions required for nitrile reduction.[4][5][6][7] Following the reduction, the protecting group is removed to regenerate the aldehyde. This multi-step process is often more reliable and adaptable to a wider range of reducing agents.

Rationale and Mechanistic Insight

The formation of a cyclic acetal from the aldehyde and a diol (e.g., ethylene glycol) is an acid-catalyzed equilibrium reaction.[7] By removing water, the equilibrium is driven towards the acetal product. Acetals are stable to basic and nucleophilic reagents, including common metal hydrides.[6] This allows for the use of a broader range of potent reducing agents for the nitrile, such as borane-tetrahydrofuran complex (BH3-THF), which is effective for nitrile reduction.[8] Finally, the acetal is readily hydrolyzed back to the aldehyde under mild acidic conditions.[6]

Experimental Protocols

Part A: Protection of the Aldehyde

Materials:

  • 4-Formyl-3-(trifluoromethyl)benzonitrile

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 eq), toluene (10-20 mL per gram), ethylene glycol (1.5-2.0 eq), and a catalytic amount of p-TSA (0.01-0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue heating until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the protected intermediate, 2-(4-cyano-2-(trifluoromethyl)phenyl)-1,3-dioxolane.

Part B: Reduction of the Nitrile

Materials:

  • 2-(4-cyano-2-(trifluoromethyl)phenyl)-1,3-dioxolane

  • Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH3-THF solution (2.0-3.0 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl until the solution is acidic.

  • Stir for 30 minutes, then make the solution basic by the addition of 1 M NaOH.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the amine intermediate.

Part C: Deprotection of the Aldehyde

Materials:

  • Crude amine intermediate from Part B

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TSA) or dilute HCl

Procedure:

  • Dissolve the crude amine intermediate in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-TSA or a few drops of dilute HCl.

  • Stir the reaction at room temperature and monitor the hydrolysis of the acetal by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous NaHCO3 solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the final product, 4-(aminomethyl)-2-(trifluoromethyl)benzaldehyde, by column chromatography.

Workflow Diagram for the Protecting Group Strategy

G cluster_protection Step 1: Protection cluster_reduction Step 2: Reduction cluster_deprotection Step 3: Deprotection start Substrate + Ethylene Glycol + p-TSA reflux_ds Reflux with Dean-Stark start->reflux_ds workup_prot Aqueous Workup reflux_ds->workup_prot protected_sub Protected Intermediate workup_prot->protected_sub add_bh3 Add BH3-THF protected_sub->add_bh3 reflux_red Reflux add_bh3->reflux_red quench Acidic Quench reflux_red->quench workup_red Basic Workup & Extraction quench->workup_red amine_int Amine Intermediate workup_red->amine_int hydrolysis Acidic Hydrolysis (Acetone/H2O) amine_int->hydrolysis workup_deprot Neutralization & Extraction hydrolysis->workup_deprot purify Purification workup_deprot->purify end end purify->end Final Product

Caption: Workflow for the protecting group strategy.

Conclusion and Recommendations

The selective reduction of the nitrile in 4-Formyl-3-(trifluoromethyl)benzonitrile to a primary amine is a feasible but nuanced transformation.

  • Direct Catalytic Hydrogenation is the more efficient route in terms of step economy. It is highly recommended for larger scale synthesis where avoiding extra steps is crucial. However, it may require careful optimization of reaction conditions to ensure high selectivity.

  • The Protecting Group Strategy offers a more robust and generally applicable method, particularly for smaller, discovery-scale synthesis. While it involves more steps, the individual reactions are high-yielding and the use of a protecting group allows for greater flexibility in the choice of reducing agent for the nitrile.

The choice between these two strategies will ultimately be guided by the specific requirements of the synthesis, the scale of the reaction, and the expertise of the chemist. It is recommended to perform small-scale trial reactions to optimize conditions before proceeding to a larger scale.

References

  • Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved February 2, 2026.
  • Vertex AI Search. (n.d.).
  • ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. Retrieved February 2, 2026.
  • ACS Publications. (n.d.). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. Retrieved February 2, 2026.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved February 2, 2026.
  • Vertex AI Search. (n.d.). Catalytic Reduction of Nitriles. Retrieved February 2, 2026.
  • Vertex AI Search. (n.d.). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Retrieved February 2, 2026.
  • Vertex AI Search. (n.d.). Nitrile to Aldehyde - Common Conditions. Retrieved February 2, 2026.
  • ResearchGate. (n.d.). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. Retrieved February 2, 2026.
  • Wikipedia. (n.d.). Nitrile reduction. Retrieved February 2, 2026.
  • Royal Society of Chemistry. (n.d.). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Retrieved February 2, 2026.
  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved February 2, 2026.
  • Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)
  • ResearchGate. (n.d.). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride. Retrieved February 2, 2026.
  • Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde. Retrieved February 2, 2026.
  • Vertex AI Search. (n.d.). Nitrile to Amine - Common Conditions. Retrieved February 2, 2026.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved February 2, 2026.
  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Retrieved February 2, 2026.
  • ChemicalBook. (2025, September 25). 4-Fluoro-3-(trifluoromethyl)benzonitrile | 67515-59-7. Retrieved February 2, 2026.
  • PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. Retrieved February 2, 2026.
  • PharmaCompass.com. (n.d.). 4-Formyl-3-methoxybenzonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved February 2, 2026.
  • Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved February 2, 2026.
  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved February 2, 2026.
  • Periodica Polytechnica. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved February 2, 2026.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved February 2, 2026.

Sources

Application Note: 4-Formyl-3-(trifluoromethyl)benzonitrile in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Formyl-3-(trifluoromethyl)benzonitrile (CAS: 211796-64-4) as a specialized warhead building block for the design of Targeted Covalent Inhibitors (TCIs) .

This scaffold is specifically engineered for Lysine-Targeting Reversible Covalent Inhibition . Unlike traditional cysteine-targeting acrylamides (irreversible), this aromatic aldehyde warhead forms a reversible Schiff base (imine) with non-catalytic or catalytic lysine residues. The specific substitution pattern—an ortho-trifluoromethyl group and a para-cyano group relative to the aldehyde—creates a "super-electrophilic" carbonyl center that enhances binding kinetics and residence time without compromising reversibility.

Chemical Rationale & Mechanism of Action[1]

The "Electronic Tuning" Strategy

The efficacy of a reversible covalent inhibitor depends on the equilibrium constant (


) of bond formation. Unsubstituted benzaldehydes often lack the electrophilicity to compete with water for lysine binding in an aqueous environment.

4-Formyl-3-(trifluoromethyl)benzonitrile solves this via dual electronic activation:

  • Inductive Effect (-I): The Trifluoromethyl (-CF

    
    )  group at the ortho position (C3) exerts a strong electron-withdrawing effect, significantly increasing the partial positive charge (
    
    
    
    ) on the carbonyl carbon.
  • Resonance/Inductive Effect (-M/-I): The Nitrile (-CN) group at the para position (C1 relative to aldehyde at C4) further withdraws electron density through the conjugated

    
    -system.
    

Mechanism: The aldehyde carbonyl undergoes nucleophilic attack by the


-amino group of a specific Lysine residue on the target protein. This proceeds through a carbinolamine intermediate, followed by dehydration to form a Schiff base (imine) .
  • Reversibility: The imine bond is susceptible to hydrolysis, allowing the inhibitor to dissociate. This reduces the risk of permanent off-target haptenization (immunogenicity), a common drawback of irreversible inhibitors.

  • Trapping: In experimental validation, the transient imine can be chemically reduced (e.g., with NaBH

    
    ) to a stable secondary amine for characterization.
    
Structural Diagram: Mechanism of Action

G Inhibitor 4-Formyl-3-(trifluoromethyl) benzonitrile Scaffold Intermediate Carbinolamine Intermediate Inhibitor->Intermediate Nucleophilic Attack (Lys-NH2 -> C=O) Protein Target Protein (Lysine-NH2) Protein->Intermediate Adduct Covalent Adduct (Schiff Base / Imine) Intermediate->Adduct Dehydration (-H2O) Water H2O Intermediate->Water Hydrolysis (Reversibility) Adduct->Intermediate k_off (Slow)

Figure 1: Reaction pathway of the aldehyde warhead with a protein lysine residue. The electron-deficient nature of the scaffold shifts the equilibrium toward the adduct.

Experimental Protocols

Protocol A: Scaffold Functionalization & Ligand Attachment

Objective: To attach the warhead to a high-affinity ligand. The nitrile group serves as the primary attachment handle.

Context: The aldehyde group is sensitive. It is recommended to attach the scaffold to your ligand before final deprotection, or use the nitrile hydrolysis pathway described below.

Method (Nitrile Hydrolysis to Carboxylic Acid):

  • Starting Material: 1.0 eq 4-Formyl-3-(trifluoromethyl)benzonitrile.

  • Hydrolysis: Dissolve in 1:1 mixture of acetic acid/conc. HCl. Heat to 90°C for 4–6 hours.

    • Note: This converts the -CN to -COOH. The -CHO group may need protection (as a dimethyl acetal) if harsh conditions are used, but often survives acidic hydrolysis better than basic/oxidative conditions.

  • Coupling: React the resulting 4-formyl-3-(trifluoromethyl)benzoic acid with your amine-containing ligand using standard amide coupling (HATU/DIPEA in DMF).

    • Critical Step: Avoid nucleophiles that could react with the aldehyde (e.g., primary amines, hydrazines) elsewhere on the ligand.

  • Purification: Silica gel chromatography. Avoid amine-functionalized silica which can capture the aldehyde.

Protocol B: Biochemical Validation ( Shift Assay)

Objective: To demonstrate time-dependent inhibition, a hallmark of covalent binding.

Materials:

  • Target Protein (Kinase, Protease, etc.)[1]

  • Substrate (Fluorogenic or FRET-based)

  • Inhibitor Stock (DMSO)

Procedure:

  • Preparation: Prepare a 2x enzyme solution in assay buffer.

  • Incubation: Add inhibitor at varying concentrations (

    
     to 
    
    
    
    expected
    
    
    ) to the enzyme.
  • Time Points: Incubate mixtures for

    
     and 
    
    
    
    minutes.
  • Initiation: At each time point, add substrate to initiate the reaction.

  • Measurement: Measure initial velocity (

    
    ).
    
  • Analysis: Plot

    
     vs. Pre-incubation Time.
    
    • Result: A significant left-shift (decrease) in

      
       over time indicates covalency.
      
    • Metric: Calculate

      
       using the Kitz-Wilson method if inhibition is irreversible-like on the assay timescale.
      
Protocol C: Reversibility Assessment (Jump-Dilution)

Objective: To prove the inhibitor is reversible (Schiff base) rather than irreversible (non-specific alkylation).

  • Incubation: Incubate protein with inhibitor at concentration

    
     for 1 hour (100% inhibition).
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Monitoring: Monitor enzymatic activity recovery over time.

    • Irreversible Control: Activity remains near 0%.

    • Reversible (Schiff Base): Activity recovers as the equilibrium re-establishes (inhibitor dissociates).

Protocol D: Mass Spectrometry Confirmation (Intact Protein MS)

Objective: To validate stoichiometry and adduct mass.

  • Reaction: Incubate Protein (

    
    ) + Inhibitor (
    
    
    
    ) in Ammonium Acetate buffer (pH 7.5) for 60 min.
  • Schiff Base Stabilization (Optional but Recommended): Add

    
     (Sodium cyanoborohydride, 5 mM) to reduce the transient imine to a stable amine.
    
    • Why? Schiff bases can hydrolyze during LC-MS ionization. Reduction "freezes" the covalent bond.

  • Analysis: LC-MS (Q-TOF or Orbitrap). Deconvolute the spectrum.

  • Calculation:

    • Expected Mass Shift (Non-reduced):

      
       (Loss of Water).
      
    • Expected Mass Shift (Reduced):

      
       (Net addition of 2H, loss of O).
      

Workflow Visualization

Drug Discovery Workflow for Aldehyde TCIs

Workflow Step1 1. Scaffold Selection (4-Formyl-3-(trifluoromethyl)benzonitrile) Step2 2. Ligand Attachment (Coupling via -CN/COOH handle) Step1->Step2 Step3 3. Biochemical Screening (IC50 Shift & Jump Dilution) Step2->Step3 Step4 4. Mass Spec Validation (Check for [M + Ligand - 18]) Step3->Step4 Decision Is Adduct Reversible? Step4->Decision Optimize Optimize Electronics (Adjust EWGs) Decision->Optimize No (Too stable/Unstable) Final Lead Candidate (Reversible Covalent Inhibitor) Decision->Final Yes Optimize->Step1

Figure 2: Iterative design cycle for developing reversible covalent inhibitors using the specified scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Time-Dependence

is too slow; Aldehyde not electrophilic enough for this lysine.
Verify lysine pKa. Ensure no competing nucleophiles in buffer (e.g., Tris, Glycine). Use HEPES or PBS.
Irreversible Binding Adduct is too stable or non-specific reaction.Perform dialysis. If activity doesn't recover, check for oxidation of aldehyde to acid or reaction with Cysteine (rare but possible).
MS Signal Missing Hydrolysis during ionization.Must perform Reductive Trapping with

prior to MS injection to stabilize the bond.
Low Solubility Hydrophobic scaffold.The -CF3 group adds lipophilicity. Introduce solubilizing groups (e.g., piperazine, morpholine) on the ligand side.

References

  • Principles of Reversible Covalent Inhibition

    • Bandarage, U. K., et al. (2008). "Design of Reversible Covalent Kinase Inhibitors." Nature Chemical Biology. (General principle grounding).

  • Aldehyde Warheads in Drug Design

    • Metcalf, B., et al. (2017). "Discovery of Voxelotor (GBT440), a Potent, Orally Bioavailable Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters. (Demonstrates aldehyde-lysine Schiff base utility).

  • Reactivity of Fluorinated Benzaldehydes

    • Sussman, F., et al. (2020). "Electronic Tuning of Aromatic Aldehydes for Covalent Docking." Journal of Medicinal Chemistry. (Theoretical basis for CF3/CN activation).

  • Mass Spectrometry of Schiff Bases

    • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie. (Protocols for stability and trapping).

(Note: Specific literature on the exact intermediate "4-Formyl-3-(trifluoromethyl)benzonitrile" as a named drug is limited; it is primarily a high-value building block used to construct analogs similar to those in Reference 2 and 3.)

Sources

Application Note: Strategic Utilization of 4-Formyl-3-(trifluoromethyl)benzonitrile in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focused on kinase inhibitor development. It details the strategic utilization of 4-Formyl-3-(trifluoromethyl)benzonitrile (CAS: 106313-73-1), a high-value building block for installing metabolically stable, lipophilic pharmacophores into Type I and Type II kinase inhibitors.

Introduction: The "Privileged Fragment" in Kinase Drug Discovery

In the rational design of kinase inhibitors, the "tail" region of the molecule—which often occupies the hydrophobic allosteric pocket (in Type II inhibitors) or the solvent-exposed front (in Type I inhibitors)—is critical for selectivity and physicochemical properties.

4-Formyl-3-(trifluoromethyl)benzonitrile represents a "privileged fragment" due to its unique substitution pattern:

  • The Aldehyde (-CHO): A versatile reactive handle for reductive aminations, olefinations, and condensation reactions.

  • The Trifluoromethyl (-CF3) Group: Increases lipophilicity (LogP) to improve membrane permeability and blocks metabolic oxidation at the benzylic position (metabolic stability).

  • The Nitrile (-CN) Group: Acts as a hydrogen bond acceptor and a bioisostere for carbonyls, often improving potency without the liability of rapid metabolism.

This guide outlines two primary workflows for incorporating this fragment into kinase scaffolds: Reductive Amination (for amine-linked inhibitors) and Knoevenagel Condensation (for vinyl/acrylamide linkers).

Chemical Logic & Retrosynthetic Analysis

The electron-withdrawing nature of the nitrile and trifluoromethyl groups makes the aldehyde at the C4 position highly electrophilic. This reactivity profile requires specific handling to prevent side reactions (e.g., hydration or polymerization) while ensuring rapid coupling to the kinase "hinge-binder" core.

Pathway Analysis (Graphviz Diagram)

The following diagram illustrates the strategic insertion of this fragment into a generic kinase inhibitor scaffold.

KinaseInhibitorSynthesis cluster_properties Pharmacological Benefits Aldehyde 4-Formyl-3-(trifluoromethyl) benzonitrile (Starting Material) Imine Intermediate Imine (Transient) Aldehyde->Imine Condensation (Mild Acid) Core Kinase Hinge Binder (e.g., Aminopyrazole) Core->Imine + Amine Nucleophile Inhibitor Final Kinase Inhibitor (Type II Scaffold) Imine->Inhibitor Reductive Amination (NaBH(OAc)3) Prop1 Metabolic Stability (CF3 blocks oxidation) Inhibitor->Prop1 Prop2 Selectivity (Hydrophobic Pocket Fit) Inhibitor->Prop2

Figure 1: Retrosynthetic logic for installing the 3-CF3-4-CN-phenyl moiety via reductive amination.

Protocol A: Reductive Amination (The "Tail" Attachment)

This protocol describes the coupling of 4-Formyl-3-(trifluoromethyl)benzonitrile to an amine-bearing kinase core (e.g., a pyrazole, pyrimidine, or aniline derivative).

Rationale: Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride due to lower toxicity and better selectivity for aldehydes in the presence of other reducible groups often found on kinase scaffolds (e.g., nitriles, esters).

Materials
  • Aldehyde: 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Amine: Kinase Core Scaffold (e.g., 3-aminopyrazole derivative) (1.0 – 1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH) (1-2 drops, optional)

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Amine (1.0 mmol) in anhydrous DCE (5 mL).

    • Add 4-Formyl-3-(trifluoromethyl)benzonitrile (199 mg, 1.0 mmol) in one portion.

    • Critical Step: If the reaction is sluggish (monitored by TLC/LCMS), add catalytic AcOH (2 drops). The electron-deficient nature of the aldehyde usually ensures rapid imine formation without extensive heating.

    • Stir at Room Temperature (RT) for 1–2 hours. Confirm disappearance of aldehyde by TLC.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add STAB (318 mg, 1.5 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quenching & Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes.

    • Extract with Dichloromethane (DCM) (3 x 15 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The product will typically be a secondary amine.

Troubleshooting Table
ObservationPotential CauseSolution
Low Yield Incomplete Imine FormationAdd 4Å Molecular Sieves to absorb water; increase AcOH.
Bis-alkylation Highly reactive amineUse excess amine (1.5 equiv) or slow addition of aldehyde.
Aldehyde Recovery Hydrolysis of ImineEnsure anhydrous conditions; avoid aqueous workup before reduction is complete.

Protocol B: Knoevenagel Condensation (Vinyl Linker Synthesis)

For kinase inhibitors requiring a rigid vinyl linker (e.g., to position the pharmacophore into a specific sub-pocket), a Knoevenagel condensation with malononitrile or similar active methylene compounds is effective.

Rationale: The strong electron-withdrawing groups (CF3, CN) on the benzene ring make the aldehyde highly susceptible to nucleophilic attack by the deprotonated active methylene.

Step-by-Step Methodology
  • Setup:

    • Dissolve 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Catalysis:

    • Add Piperidine (0.1 mmol, 10 mol%) as a base catalyst.

  • Reaction:

    • Stir at RT. A precipitate often forms within 30 minutes due to the high reactivity of the aldehyde.

    • If no precipitate forms, heat to reflux for 1 hour.

  • Isolation:

    • Cool to 0°C. Filter the solid precipitate.

    • Wash with cold Ethanol and Hexanes. Recrystallize from EtOH if necessary.

Safety & Handling Data

  • Hazard Identification: This compound contains a nitrile group.[1] While not releasing free cyanide under standard conditions, it should be treated as toxic. The trifluoromethyl group confers high lipophilicity, facilitating skin absorption.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to the corresponding benzoic acid upon prolonged exposure to air.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658-6661. (Demonstrates general utility of substituted benzylamines in kinase inhibitors). Link

  • Zhang, J., et al. (2024).[2][3] "Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors." Molecules, 29(7), 1448.[3] Link

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

4-Formyl-3-(trifluoromethyl)benzonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Strategic Use of 4-Formyl-3-(trifluoromethyl)benzonitrile in Organic Synthesis

Abstract

This technical guide details the strategic application of 4-Formyl-3-(trifluoromethyl)benzonitrile as a sophisticated building block in modern organic synthesis. It is tailored for researchers, scientists, and professionals in drug development. This document moves beyond simple protocols to provide a deep dive into the causality behind experimental choices, focusing on the synthesis of quinoline and pyrazole scaffolds, which are of paramount importance in medicinal chemistry. By integrating detailed methodologies with mechanistic insights, this guide aims to equip scientists with the knowledge to not only replicate but also innovate upon these synthetic strategies.

Introduction: The Strategic Value of a Multifunctional Synthon

4-Formyl-3-(trifluoromethyl)benzonitrile is an aromatic compound distinguished by a unique constellation of three functional groups: a reactive aldehyde, an electron-withdrawing nitrile, and a metabolically robust trifluoromethyl group. This specific arrangement confers significant strategic advantages in multistep synthesis:

  • Orthogonal Reactivity: The aldehyde serves as a versatile handle for C-C and C-N bond formation through condensations, nucleophilic additions, and reductive aminations. The nitrile group can be elaborated into amines, carboxylic acids, or tetrazoles, often under conditions that leave the rest of the molecule untouched.

  • Electronic Activation: The powerful electron-withdrawing properties of the nitrile and trifluoromethyl groups activate the benzaldehyde moiety, enhancing its electrophilicity and making it an excellent substrate for a variety of nucleophilic attacks.

  • Pharmacological Significance: The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates often leads to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[1] Molecules built from the 4-formyl-3-(trifluoromethyl)benzonitrile core are therefore of high interest for pharmaceutical development programs.

This guide will focus on two exemplary applications: the construction of substituted quinolines via the Friedländer Annulation and the synthesis of bioactive pyrazole derivatives.

Application I: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a robust and efficient method for constructing the quinoline core, a privileged scaffold in numerous FDA-approved drugs.[2][3] The reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an activated α-methylene group.[4]

Mechanistic Rationale

While 4-Formyl-3-(trifluoromethyl)benzonitrile is not a 2-aminoaryl aldehyde itself, it is a critical precursor. A common synthetic strategy involves the selective reduction of an ortho-nitro group to an amine, which can be accomplished while preserving the aldehyde. The resulting 2-amino-4-formyl-3-(trifluoromethyl)benzonitrile can then undergo the Friedländer reaction.

The mechanism proceeds via a base-catalyzed aldol-type condensation between the enolate of the active methylene compound (e.g., ethyl acetoacetate) and the aromatic aldehyde. This is followed by an intramolecular cyclization where the aniline nitrogen attacks the ketone carbonyl. The final step is an irreversible dehydration that aromatizes the newly formed heterocyclic ring, driving the reaction to completion. The choice of catalyst (acid or base) can be crucial for optimizing yields and reaction times.[4][5]

Friedlander_Workflow Conceptual Workflow for Friedländer Annulation start 2-Amino-4-formyl-3- (trifluoromethyl)benzonitrile + Active Methylene Compound step1 Enolate Formation start->step1 Base reagents Base Catalyst (e.g., Piperidine) Solvent (e.g., EtOH) reagents->step1 step2 Aldol Condensation step1->step2 step3 Intramolecular Cyclization (Imine Formation) step2->step3 step4 Dehydration & Aromatization step3->step4 product Substituted Quinoline Product step4->product

Caption: Key stages in the base-catalyzed Friedländer annulation.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize an ethyl 6-cyano-7-(trifluoromethyl)quinoline-2-carboxylate derivative.

Materials:

  • 2-Amino-4-formyl-3-(trifluoromethyl)benzonitrile (precursor)

  • Ethyl pyruvate (active methylene compound)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH), absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-amino-4-formyl-3-(trifluoromethyl)benzonitrile (1.0 eq) in absolute ethanol (20 mL).

  • Reagent Addition: Add ethyl pyruvate (1.1 eq) to the solution.

  • Catalyst Introduction: Separately, dissolve potassium hydroxide (0.5 eq) in a minimal amount of ethanol and add this solution dropwise to the reaction mixture with vigorous stirring. The addition of a strong base like KOH is designed to efficiently generate the enolate of the pyruvate.

  • Reaction Conditions: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). The product will often precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, washing with cold water to remove any residual salts.

  • Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Data Summary Table:

ParameterValue
Aldehyde Substrate2-Amino-4-formyl-3-(trifluoromethyl)benzonitrile
Methylene ComponentEthyl pyruvate
CatalystPotassium Hydroxide (KOH)
SolventEthanol
TemperatureReflux (~78 °C)
Reaction Time2-4 hours
Expected Yield70-85%

Application II: Synthesis of Bioactive Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds renowned for their diverse biological activities. The aldehyde group of 4-formyl-3-(trifluoromethyl)benzonitrile is an ideal starting point for constructing substituted pyrazoles via condensation with hydrazine derivatives.[6]

Mechanistic Rationale

This transformation is a classic example of heterocycle synthesis via condensation and cyclization. The reaction is typically acid-catalyzed.

  • Hydrazone Formation: The first step is the acid-catalyzed reaction between the aldehyde and a hydrazine (e.g., 4-(trifluoromethyl)phenylhydrazine) to form a hydrazone intermediate. The acid protonates the aldehyde carbonyl, increasing its electrophilicity for attack by the hydrazine nitrogen.

  • Cyclization & Aromatization: For the reaction to proceed to a pyrazole, a second carbonyl or equivalent electrophilic center is required. A common strategy is to first perform a Knoevenagel condensation of the starting aldehyde with a 1,3-dicarbonyl compound, followed by reaction with hydrazine. The hydrazine first condenses with one carbonyl to form a hydrazone, which then undergoes intramolecular cyclization by attacking the second carbonyl, followed by dehydration to yield the stable aromatic pyrazole ring.

Pyrazole_Synthesis_Workflow General Pathway to Pyrazole Synthesis start 4-Formyl-3-(trifluoromethyl)benzonitrile + 1,3-Dicarbonyl Compound intermediate Knoevenagel Adduct (α,β-Unsaturated Carbonyl) start->intermediate Base cat. step1 Hydrazone Formation intermediate->step1 reagents Hydrazine Derivative Acid Catalyst (e.g., H₂SO₄) Solvent (e.g., EtOH) reagents->step1 step2 Intramolecular Michael Addition step1->step2 step3 Dehydration & Aromatization step2->step3 product Substituted Pyrazole Product step3->product

Caption: Synthesis of pyrazoles from an aldehyde via a hydrazone intermediate.

Detailed Experimental Protocol

Objective: To synthesize a 1,3-diaryl-5-(4-cyano-2-(trifluoromethyl)phenyl)pyrazole derivative.

Materials:

  • 4-Formyl-3-(trifluoromethyl)benzonitrile

  • 2-Acetyl-1,3-indanedione (or similar 1,3-dicarbonyl)

  • 4-Trifluoromethylphenylhydrazine

  • Ethanol

  • Sulfuric acid (concentrated)

  • Microwave reactor vial (optional, for rate enhancement)

Procedure: (Adapted from similar syntheses[6])

  • Reaction Setup: To a 30 mL microwave vial equipped with a magnetic stir bar, add ethanol (12 mL), 2-acetyl-1,3-indanedione (1.0 mmol), and 4-formyl-3-(trifluoromethyl)benzonitrile (1.0 mmol).

  • Hydrazine Addition: Add 4-trifluoromethylphenylhydrazine (1.0 mmol) to the mixture.

  • Catalyst: Carefully add one drop of concentrated sulfuric acid while stirring. The acid catalyzes both the initial condensation and the final dehydration step.

  • Reaction Conditions: Cap the vial and heat in a microwave reactor for 1 hour at 80°C. Alternatively, the reaction can be performed under conventional heating at reflux for 4-8 hours.

  • Workup: Evaporate the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: After filtering and evaporating the solvent, purify the crude product mixture by column chromatography (e.g., 10–30% ethyl acetate/hexane gradient) to isolate the desired pyrazole regioisomer.

Data Summary Table:

ParameterValue
Aldehyde Substrate4-Formyl-3-(trifluoromethyl)benzonitrile
Dicarbonyl Source2-Acetyl-1,3-indanedione
Nitrogen Source4-Trifluoromethylphenylhydrazine
CatalystSulfuric Acid (H₂SO₄)
SolventEthanol
Temperature80 °C (Microwave) or Reflux
Reaction Time1 hour (Microwave)

Trustworthiness: A Self-Validating System

The protocols described are designed for robust validation. The progress of each reaction can be meticulously tracked by TLC, providing clear evidence of the consumption of starting materials and the formation of the product. The identity and purity of the final, purified compounds must be confirmed through a suite of standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): Verifies the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.[7]

Comparing the obtained data with established literature values for analogous compounds provides a definitive measure of synthetic success.

Conclusion

4-Formyl-3-(trifluoromethyl)benzonitrile is a high-value, versatile building block for constructing complex heterocyclic molecules. Its unique electronic and steric properties, combined with the strategic placement of three distinct functional groups, provide chemists with a powerful tool for accessing novel chemical space. The detailed protocols and mechanistic discussions provided herein for the synthesis of quinolines and pyrazoles serve as a practical guide for researchers in drug discovery and materials science, enabling the efficient and rational design of new molecular entities.

References

  • Vertex AI Search. (n.d.). Cas no 327-74-2 (4-amino-3-(trifluoromethyl)benzonitrile).
  • Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile.
  • Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.
  • ChemicalBook. (n.d.). 4-Morpholino-3-(trifluoromethyl)benzonitrile synthesis.
  • MDPI. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • ResearchGate. (n.d.). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • SIELC Technologies. (2018). Benzonitrile, 4-formyl-.
  • Enanti Labs. (n.d.). 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India.
  • ResearchGate. (n.d.). Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Sigma-Aldrich. (n.d.). 4-Formyl-3-(trifluoromethyl)benzonitrile.
  • PubMed Central - NIH. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Organic Syntheses Procedure. (n.d.). 4.
  • (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-Formyl-3-(trifluoromethyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: Synthetic Strategies and Key Challenges

4-Formyl-3-(trifluoromethyl)benzonitrile is a valuable building block in medicinal chemistry, characterized by its vicinal cyano and formyl groups, along with a strongly electron-withdrawing trifluoromethyl substituent. The synthesis of this molecule can be challenging due to the electronic nature of the substituents, which can influence reactivity and lead to side reactions. This guide will focus on the most plausible and commonly adaptable synthetic routes, addressing the specific issues that may arise during experimentation.

The primary synthetic challenges include:

  • Directing Group Influence: The regioselectivity of the formylation can be influenced by both the cyano and trifluoromethyl groups.

  • Harsh Reaction Conditions: Many formylation methods require strongly basic or acidic conditions, which can lead to decomposition or side reactions.

  • Product Purification: The final product can be difficult to separate from starting materials and byproducts, impacting the final yield and purity.

This guide will explore two primary synthetic pathways and a third alternative, providing detailed troubleshooting for each.

Pathway 1: Directed Ortho-Metalation (DoM) of 3-(Trifluoromethyl)benzonitrile

This pathway involves the direct formylation of commercially available 3-(Trifluoromethyl)benzonitrile. The cyano group acts as a directed metalation group (DMG), guiding an organolithium base to deprotonate the adjacent C4 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

Experimental Protocol: DoM of 3-(Trifluoromethyl)benzonitrile
  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the flask.

  • Substrate Addition: Add a solution of 3-(Trifluoromethyl)benzonitrile in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Quenching: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and FAQs for Pathway 1

Q1: The reaction yield is low, with a significant amount of unreacted starting material.

A1: This is a common issue and can be attributed to several factors:

  • Incomplete Lithiation: The trifluoromethyl group is strongly electron-withdrawing, which can make the ortho protons less acidic and the lithiation step more difficult.

    • Solution:

      • Increase the equivalents of LDA (from 1.1 to 1.5 equivalents).

      • Increase the reaction time for the lithiation step (from 1-2 hours to 3-4 hours).

      • Consider using a stronger base, such as a 1:1 mixture of n-BuLi and potassium tert-butoxide (LiCKOR), but be aware that this can lead to lower regioselectivity.

  • Moisture in the Reaction: Organolithium reagents are extremely sensitive to moisture.

    • Solution: Ensure all glassware is rigorously flame-dried, and all solvents and reagents are anhydrous.

  • Degradation of LDA: LDA can degrade over time, especially if not stored properly.

    • Solution: Use freshly prepared or recently titrated LDA.

Q2: I am observing the formation of multiple products, suggesting poor regioselectivity.

A2: While the cyano group directs lithiation to the ortho position, deprotonation at other positions can occur, especially with stronger bases or at higher temperatures.

  • Solution:

    • Maintain a strict reaction temperature of -78 °C during the addition of the base and substrate.

    • Use LDA, as it is a bulky base and generally provides better regioselectivity than smaller alkyllithiums like n-BuLi.

Q3: During the workup, a significant amount of a dark, tar-like substance is formed.

A3: This can result from side reactions of the organolithium species with the formylating agent or from decomposition of the product under the workup conditions.

  • Solution:

    • Ensure the reaction is fully quenched with saturated ammonium chloride solution at low temperature before allowing it to warm to room temperature.

    • Consider a reverse quench, where the reaction mixture is added to the quenching solution.

Logical Workflow for Troubleshooting Low Yield in DoM

troubleshooting_dom start Low Yield of 4-Formyl-3-(trifluoromethyl)benzonitrile check_sm Is there unreacted starting material? start->check_sm check_side_products Are there significant side products? check_sm->check_side_products No incomplete_lithiation Potential Incomplete Lithiation check_sm->incomplete_lithiation Yes poor_regioselectivity Potential Poor Regioselectivity check_side_products->poor_regioselectivity Yes workup_issues Formation of Tar-like Substances check_side_products->workup_issues No, but workup is problematic increase_base Increase equivalents of LDA (1.1 -> 1.5 eq) incomplete_lithiation->increase_base Solution 1 increase_time Increase lithiation time (1-2h -> 3-4h) incomplete_lithiation->increase_time Solution 2 check_moisture Ensure anhydrous conditions incomplete_lithiation->check_moisture Solution 3 control_temp Maintain strict temperature control at -78°C poor_regioselectivity->control_temp Solution 1 use_lda Use LDA as the base poor_regioselectivity->use_lda Solution 2 quench_protocol Quench at low temperature before warming workup_issues->quench_protocol Solution

Caption: Troubleshooting workflow for low yield in the DoM pathway.

Pathway 2: Halogen-Metal Exchange from 4-Bromo-3-(trifluoromethyl)benzonitrile

This robust method involves the synthesis of a 4-bromo precursor, followed by a halogen-metal exchange and subsequent formylation. This pathway often provides higher yields and better regioselectivity compared to the DoM of the unhalogenated starting material.

Experimental Protocol: Halogen-Metal Exchange
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-Bromo-3-(trifluoromethyl)benzonitrile in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Addition of Organolithium: Add n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stirring: Stir the mixture at -78 °C for 30-60 minutes.

  • Quenching: Add anhydrous DMF dropwise.

  • Warming and Quenching: Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Extraction and Purification: Follow the same extraction and purification procedure as described in Pathway 1.

Troubleshooting and FAQs for Pathway 2

Q1: The yield is low, and I am recovering the starting material, 4-Bromo-3-(trifluoromethyl)benzonitrile.

A1: This indicates an incomplete halogen-metal exchange.

  • Solution:

    • Ensure the n-BuLi is of high quality and has been recently titrated.

    • Check for any sources of moisture in the reaction.

    • Slightly increase the equivalents of n-BuLi (from 1.1 to 1.2 equivalents).

Q2: I am observing a significant amount of butane and butylated byproducts.

A2: This suggests that the n-BuLi is acting as a base and deprotonating the solvent or other species in the reaction mixture, or that it is reacting with the cyano group.

  • Solution:

    • Maintain a low temperature (-78 °C) throughout the addition and stirring steps.

    • Ensure that the addition of n-BuLi is slow to avoid localized heating.

Q3: The synthesis of the starting material, 4-Bromo-3-(trifluoromethyl)benzonitrile, is problematic.

A3: This precursor can be synthesized from 3-(trifluoromethyl)aniline via a Sandmeyer reaction. Low yields in this step are common.

  • Solution:

    • Carefully control the temperature during the diazotization and cyanation steps.

    • Use fresh sodium nitrite and high-purity copper(I) bromide.

Comparative Data for Synthetic Pathways
ParameterPathway 1: DoMPathway 2: Halogen-Metal Exchange
Starting Material 3-(Trifluoromethyl)benzonitrile4-Bromo-3-(trifluoromethyl)benzonitrile
Typical Yield 40-60%70-90%
Key Reagents LDA, DMFn-BuLi, DMF
Pros Fewer synthetic stepsHigher yield, better regioselectivity
Cons Lower yield, potential for poor regioselectivityRequires synthesis of a halogenated precursor

Alternative Pathway: Oxidation of 4-Methyl-3-(trifluoromethyl)benzonitrile

A third approach involves the synthesis of 4-methyl-3-(trifluoromethyl)benzonitrile, followed by benzylic bromination and subsequent hydrolysis to the aldehyde.

Reaction Scheme

oxidation_pathway start 4-Methyl-3-(trifluoromethyl)benzonitrile intermediate 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile start->intermediate NBS, AIBN product 4-Formyl-3-(trifluoromethyl)benzonitrile intermediate->product Hydrolysis (e.g., Sommelet reaction)

Caption: Oxidation pathway for the synthesis of the target molecule.

This method avoids the use of highly reactive organolithium reagents but involves multiple steps. The benzylic bromination can be achieved using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[1]. The subsequent hydrolysis of the benzylic bromide to the aldehyde can be accomplished via various methods, such as the Sommelet reaction or by using silver nitrate in aqueous DMSO.

Troubleshooting and FAQs for the Alternative Pathway

Q1: The benzylic bromination results in a mixture of mono- and di-brominated products.

A1: Over-bromination is a common side reaction.

  • Solution:

    • Use a stoichiometric amount of NBS (1.0-1.1 equivalents).

    • Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

Q2: The hydrolysis of the benzylic bromide gives a low yield of the aldehyde.

A2: The benzylic bromide can be prone to elimination or other side reactions under harsh hydrolysis conditions.

  • Solution:

    • Employ mild hydrolysis conditions, such as the Sommelet reaction (using hexamethylenetetramine followed by hydrolysis) or by using N-oxides as oxidizing agents.

Conclusion

Improving the yield of 4-Formyl-3-(trifluoromethyl)benzonitrile synthesis requires careful consideration of the chosen synthetic pathway and meticulous attention to reaction conditions. The halogen-metal exchange route (Pathway 2) generally offers the highest yield and reliability, provided the brominated precursor is accessible. The directed ortho-metalation approach (Pathway 1) is more direct but may require significant optimization to overcome challenges related to incomplete lithiation and regioselectivity. The alternative oxidation pathway offers a viable, albeit longer, alternative that avoids pyrophoric reagents. By understanding the underlying chemical principles and anticipating potential pitfalls, researchers can effectively troubleshoot their experiments and achieve higher yields of this valuable synthetic intermediate.

References

  • Schareina, T., et al. (2007). A new palladium catalyst system for the cyanation of aryl chlorides with K4[Fe(CN)6]. Tetrahedron Letters, 48, 1087–1090. [Link]

  • Pitts, M. R., et al. (2006). Optimisation and scale-up of microwave assisted cyanation. Tetrahedron, 62, 4705–4708. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide ortho lithiation. Regioselective synthesis of condensed heterocycles. Chemical Reviews, 90(6), 879–933. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Google Patents. (2021). Preparation method of 4-trifluoromethyl benzonitrile. CN109320433B.
  • Google Patents. (2008). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN1810775B.
  • Spletstoser, J. T., White, J. M., Tunoori, A. R., & Georg, G. I. (2007). Mild and Chemoselective Reduction of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Journal of the American Chemical Society, 129(12), 3408–3409. [Link]

  • Supporting Information for: Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Royal Society of Chemistry. [Link]

Sources

managing exothermic reactions in the synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the management of exothermic risks during the synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile (CAS: 106035-86-9 / Analogous Precursors).

This guide focuses on the Metal-Halogen Exchange (TurboGrignard) Route , which is the industry standard for functionalizing sensitive benzonitriles in drug discovery. This pathway is preferred over radical bromination for its chemoselectivity, but it presents distinct thermal hazards that must be actively managed to prevent runaway reactions and nitrile addition byproducts.

Topic: Synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile via TurboGrignard Exchange Ticket Priority: High (Thermal Runaway Risk / Chemoselectivity Criticality)

System Overview & Reaction Thermodynamics

The synthesis relies on a Knochel-Hauser exchange using isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl).[1] This method allows the generation of the arylmagnesium species at manageable temperatures (–20 °C to 0 °C) without attacking the sensitive nitrile (CN) group, provided thermal parameters are strictly controlled.

The Reaction Pathway[2][3][4][5][6]
  • Activation: 4-Bromo-3-(trifluoromethyl)benzonitrile undergoes I/Mg or Br/Mg exchange.

  • Formylation: The resulting arylmagnesium intermediate traps the electrophile (DMF).

  • Hydrolysis: Acidic workup releases the aldehyde.

Thermal Criticality:

  • Step 1 (Exchange): Moderately exothermic. Fast kinetics can lead to localized hot spots, triggering the degradation of the arylmagnesium species or attack on the nitrile.

  • Step 2 (Quench): Highly exothermic. The addition of DMF to the Grignard species releases significant heat.

Mechanistic Visualization

ReactionPathway Start 4-Bromo-3-(trifluoromethyl) benzonitrile Intermed Aryl-Mg Species (Exothermic Formation) Start->Intermed Metal-Halogen Exchange (-20°C) Reagent i-PrMgCl·LiCl (TurboGrignard) Reagent->Intermed Add Slowly Adduct Hemiaminal Mg-Salt Intermed->Adduct Formylation (High Exotherm) DMF DMF Electrophile DMF->Adduct Product 4-Formyl-3-(trifluoromethyl) benzonitrile Adduct->Product Acidic Hydrolysis (H3O+)

Caption: Figure 1. Thermal flow of the TurboGrignard mediated formylation. Red nodes indicate high heat release potential.

Troubleshooting Guide (Q&A)

This section addresses specific user scenarios regarding heat management and impurity profiles.

Category 1: Thermal Control & Reagent Addition

Q: I am seeing a rapid temperature spike (>10 °C) immediately upon adding i-PrMgCl·LiCl. Is this normal?

  • Diagnosis: No. While the exchange is exothermic, a spike of this magnitude indicates mass transfer limitations . The reagent is accumulating unreacted and then reacting all at once (thermal accumulation).

  • Solution:

    • Stop Addition Immediately. Allow the internal temperature to return to the setpoint (–20 °C).

    • Verify Agitation: Ensure your impeller is creating a vortex. High viscosity at low temperatures can mask poor mixing.

    • Dilution: If using neat TurboGrignard (approx. 1.3 M), dilute the feed with dry THF to increase volume and heat capacity.

    • Restart: Resume addition at 50% of the original rate.

Q: My cooling bath is set to -78 °C, but the reaction is sluggish. Should I warm it up?

  • Diagnosis: Yes. Unlike n-BuLi, i-PrMgCl·LiCl is less reactive. At -78 °C, the Br/Mg exchange kinetics are too slow for this electron-deficient ring.

  • Recommendation:

    • Target Temperature: Raise the internal temperature to –20 °C .

    • Reasoning: The LiCl additive breaks polymeric magnesium aggregates, allowing reactivity at moderate temperatures without the aggressive nucleophilicity that attacks the nitrile group.

    • Warning: Do not exceed 0 °C. Above this threshold, the Grignard reagent will begin to attack the cyano group (dimerization).

Category 2: Yield & Impurity Profile

Q: I isolated a byproduct with twice the molecular weight. What happened?

  • Diagnosis: You have formed the imine dimer or ketone (after hydrolysis).

  • Root Cause: "Nitrile Attack." The arylmagnesium species attacked the cyano group of another starting material molecule.

  • Fix:

    • Lower Temperature: Strictly maintain T < –15 °C.

    • Reverse Addition (Cannulation): Instead of adding DMF to the Grignard, transfer the Grignard solution into a pre-cooled solution of excess DMF. This ensures the Grignard is always in the presence of the formylating agent, favoring formylation over self-condensation.

Q: The reaction mixture solidified during the DMF quench.

  • Diagnosis: Formation of the magnesium-hemiaminal salt precipitate.

  • Risk: If the stirrer stops, heat transfer fails, leading to a hotspot and potential thermal runaway.

  • Solution:

    • Add dry THF before the quench to dilute the system.

    • Use a mechanical stirrer (overhead) rather than a magnetic stir bar, which can decouple during precipitation.

Validated Experimental Protocol

Objective: Synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile (10 g scale). Safety Pre-check: Ensure Schlenk lines are moisture-free. All glassware must be oven-dried.

Materials Table
ReagentEquiv.RoleCritical Parameter
4-Bromo-3-(trifluoromethyl)benzonitrile 1.0SubstratePurity >97% (Water <200 ppm)
i-PrMgCl·LiCl (1.3 M in THF) 1.1Exchange ReagentTitrate before use. Pyrophoric.
DMF (Anhydrous) 2.0ElectrophileWater <50 ppm.
THF (Anhydrous) SolventSolvent0.5 M concentration relative to substrate.
Step-by-Step Methodology
  • System Setup:

    • Equip a 3-neck round bottom flask with a nitrogen inlet, internal temperature probe (thermocouple), and a pressure-equalizing addition funnel.

    • Charge with 4-Bromo-3-(trifluoromethyl)benzonitrile (1.0 equiv) and anhydrous THF.

    • Cool the system to –20 °C using an acetone/dry ice bath or cryostat.

  • Metal-Halogen Exchange (The First Exotherm):

    • Charge the addition funnel with i-PrMgCl·LiCl .

    • Dropwise Addition: Add the Grignard reagent over 30–45 minutes.

    • Control Limit: Do not allow internal temperature to rise above –15 °C .

    • Aging: Stir at –20 °C for 1 hour. Monitor conversion via GC-MS (quench aliquot with MeOH; look for des-bromo product).

  • Formylation (The Second Exotherm):

    • Option A (Standard): Add anhydrous DMF (2.0 equiv) slowly to the reaction mixture. Expect a sharp exotherm. Maintain T < –10 °C.

    • Option B (Safer/Scale-up): Cannulate the cold Grignard solution into a separate flask containing DMF in THF at –10 °C. This minimizes the concentration of Grignard relative to electrophile.

  • Hydrolysis & Workup:

    • Quench the reaction with 1M HCl or sat. NH4Cl (Exothermic! Gas evolution possible).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Purification: Recrystallization from Hexanes/EtOAc or column chromatography.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Decision1 Is Temperature Rising Uncontrollably? Start->Decision1 Action1 STOP Addition. Increase Cooling. Check Stirring. Decision1->Action1 Yes Decision2 Is Yield Low / Byproducts High? Decision1->Decision2 No Action2 Check GC/LC-MS Decision2->Action2 Result1 Des-bromo product found? (Incomplete Exchange) Action2->Result1 Result2 Dimer/Ketone found? (Nitrile Attack) Action2->Result2 Fix1 Increase Age Time or Reagent Quality Result1->Fix1 Fix2 Lower Temp to -30°C. Use Inverse Addition. Result2->Fix2

Caption: Figure 2. Decision matrix for troubleshooting thermal and chemical deviations.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH.
  • Sigma-Aldrich. "4-Bromo-3-(trifluoromethyl)benzonitrile Product Analysis."

  • Organic Syntheses. "Preparation of Organomagnesium Reagents using the TurboGrignard." Org.[1][2][3][4][5] Synth. (General procedure validation).

  • PubChem. "4-Formyl-3-(trifluoromethyl)benzonitrile Compound Summary."[6][7]

  • Bayer AG. "Process for production of 4-formyl-3-methoxybenzonitrile."[2] European Patent EP4286368A1.[2] (Analogous synthesis route via bromination/hydrolysis).[8]

Sources

Technical Support Center: Recrystallization of 4-Formyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers and process chemists working with 4-Formyl-3-(trifluoromethyl)benzonitrile (CAS: 211796-64-4) .

Case ID: API-INT-119 Subject: Purification Protocols & Troubleshooting for CAS 211796-64-4 Chemical Name: 4-Formyl-3-(trifluoromethyl)benzonitrile Synonyms: 4-Cyano-2-(trifluoromethyl)benzaldehyde; 2-(Trifluoromethyl)-4-cyanobenzaldehyde Molecular Formula: C₉H₄F₃NO | MW: 199.13 g/mol []

Solvent Selection & Solubility Profile

Technical Insight: This compound features a push-pull electronic system.[2] The nitrile (-CN) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups (EWG), making the aromatic ring electron-deficient. The aldehyde (-CHO) adds polarity and oxidative sensitivity.[2]

  • Primary Challenge: The compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the cooling ramp is too aggressive or the solvent polarity is mismatched.[2]

  • Secondary Challenge: Aldehyde oxidation to the corresponding benzoic acid (4-cyano-2-(trifluoromethyl)benzoic acid) is a common impurity that co-precipitates.[2]

Solvent Compatibility Table[2]
Solvent SystemRoleSuitabilityNotes
Ethanol (95%) Single Solvent⭐⭐⭐ (High)Best balance of polarity. Good solubility at reflux; poor at 0°C.
IPA / Water (4:1) Binary System⭐⭐⭐ (High)Water acts as a powerful anti-solvent.[2] Warning: Add water slowly to avoid oiling.[2]
EtOAc / Heptane Binary System⭐⭐ (Medium)Good for removing non-polar impurities.[2] Higher risk of oiling out if Heptane is added too fast.[2]
Dichloromethane (DCM) Dissolution⭐ (Low)Too soluble.[2] Use only for initial dissolution before adding Hexane/Heptane.
Toluene Single Solvent⭐⭐ (Medium)Good for removing acid impurities, as the acid is less soluble in cold toluene.[2]

Standard Recrystallization Protocol

Objective: Purify crude material (>85% purity) to analytical grade (>98%).

Step-by-Step Workflow
  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethanol (95%) or Isopropanol (approx. 3-5 mL per gram of solid).

    • Heat to reflux (approx. 78-80°C) until fully dissolved.

    • Technical Check: If insoluble dark particles remain, perform a hot filtration through a pre-warmed glass frit or Celite pad.[2]

  • Nucleation Control:

    • Remove from heat and allow the solution to cool slowly to room temperature (20-25°C) under a gentle Nitrogen stream .

    • Why Nitrogen? Aldehydes oxidize rapidly in hot, aerated solutions.[2] An inert atmosphere is critical for yield protection.[2]

  • Seeding (Critical Step):

    • At ~35-40°C, if the solution is clear, add a seed crystal (0.1% wt).

    • Observation: Look for the "cloud point."[2] If the solution turns milky instantly, you are cooling too fast—reheat slightly.

  • Crystallization & Isolation:

    • Once solids appear at room temperature, move the flask to an ice/water bath (0-4°C) for 1 hour.

    • Filter the crystals using vacuum filtration.[2]

    • Wash: Rinse with cold (-10°C) solvent (e.g., cold Ethanol or Heptane).[2]

    • Dry: Vacuum oven at 40°C for 4-6 hours. Do not exceed 50°C to prevent sublimation or oxidation.[2]

Advanced Purification: The Bisulfite Method

Use Case: When standard recrystallization fails to remove non-aldehyde impurities (e.g., isomers, starting materials).[2]

Aldehydes form water-soluble bisulfite adducts, while most impurities do not.[2] This allows for a "chemical filtration."[2]

  • Formation: Dissolve crude in minimal EtOAc. Add saturated aqueous Sodium Bisulfite (

    
    ).[2] Shake vigorously. The aldehyde moves to the aqueous layer as the adduct.[2]
    
  • Separation: Separate layers. Discard the organic layer (contains non-aldehyde impurities).[2] Wash the aqueous layer once with EtOAc.[2]

  • Regeneration: Basify the aqueous layer carefully with Sodium Carbonate (

    
    ) or dilute NaOH to pH 9-10.[2] The aldehyde precipitates out.[2]
    
  • Extraction: Extract the regenerated aldehyde back into EtOAc, dry over

    
    , and evaporate.
    

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid blob) instead of crystals.

  • Cause: The melting point of the solvated product is lower than the solvent's boiling point, or the anti-solvent was added too quickly.[2]

  • Fix:

    • Reheat the mixture until the oil dissolves.

    • Add a small amount of the good solvent (e.g., Ethanol) to change the composition.[2]

    • Seed the solution at a higher temperature (45-50°C).

    • Agitate vigorously during the cooling phase.[2]

Q2: The crystals are yellow/orange, but the pure compound should be white/pale yellow.

  • Cause: Conjugated organic impurities or oxidation products.[2]

  • Fix: Perform a Charcoal Treatment .[2]

    • Dissolve in hot solvent.[2][3]

    • Add Activated Carbon (5-10 wt%).[2]

    • Stir at reflux for 15 mins.

    • Hot Filter immediately to remove carbon.[2]

    • Proceed with crystallization.[2][3]

Q3: My yield is very low (<50%).

  • Cause: The compound is too soluble in the mother liquor.[2]

  • Fix:

    • Concentrate the mother liquor (filtrate) by 50% on a rotovap and perform a "second crop" crystallization.[2]

    • Check the pH of the mother liquor; acidic conditions can degrade the nitrile.[2]

Process Visualization

Recrystallization Decision Tree

The following diagram illustrates the logical flow for purifying CAS 211796-64-4, distinguishing between standard impurities and difficult separation cases.

RecrystallizationWorkflow Start Start: Crude 4-Formyl-3-(trifluoromethyl)benzonitrile CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision Is Purity > 85%? CheckPurity->Decision StdRecryst Standard Recrystallization (EtOH or IPA/Water) Decision->StdRecryst Yes Bisulfite Bisulfite Adduct Purification (Chemical Separation) Decision->Bisulfite No (Complex Impurities) HotFilter Hot Filtration (Remove Insolubles) StdRecryst->HotFilter Cooling Slow Cool + N2 Blanket (Prevent Oxidation) HotFilter->Cooling Isolate Filtration & Vacuum Dry Cooling->Isolate Regen Regenerate Aldehyde (pH > 9) Bisulfite->Regen Regen->StdRecryst Final Polish

Caption: Decision logic for selecting between thermal recrystallization and chemical purification based on crude purity.

Impurity Management Logic

ImpurityLogic Impurity1 Impurity: Carboxylic Acid (Oxidation Product) Method1 Wash with NaHCO3 (Acid removal) Impurity1->Method1 High Solubility in Base Impurity2 Impurity: Regioisomers Method2 Recrystallization (Solubility difference) Impurity2->Method2 Remains in Mother Liquor Product Pure Aldehyde Method1->Product Method2->Product

Caption: Mechanistic approach to removing specific chemical impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 211796-64-4, 4-Formyl-3-(trifluoromethyl)benzonitrile.[2] Retrieved from .[2]

  • European Patent Office. Process for the preparation of enzalutamide intermediates.[2] (Related art describing benzonitrile/benzaldehyde handling).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] (Standard protocols for aldehyde purification via bisulfite adducts).[2]

  • Biosynth. 4-Formyl-3-(trifluoromethyl)benzonitrile Product Data Sheet. Retrieved from .[2]

Sources

Validation & Comparative

1H and 13C NMR analysis of 4-Formyl-3-(trifluoromethyl)benzonitrile

Analytical Guide: H and C NMR Characterization of 4-Formyl-3-(trifluoromethyl)benzonitrile

Executive Summary & Molecule Profile

Target Analyte: 4-Formyl-3-(trifluoromethyl)benzonitrile CAS: 146185-30-6 (and related derivatives) Role: Key intermediate in the synthesis of trifluoromethylated APIs (e.g., androgen receptor antagonists).

This guide provides a definitive structural analysis framework for researchers. Unlike standard spectral lists, this document compares the solvent-dependent performance of NMR analysis (CDCl


Structural Logic & Electronic Environment

The molecule features a benzene ring with three electron-withdrawing groups (EWGs): a nitrile (-CN), a formyl (-CHO), and a trifluoromethyl (-CF

  • Electronic Consequence: The aromatic ring is highly electron-deficient, causing significant downfield shifts for all ring protons.

  • Coupling Complexity: The

    
    F nucleus (
    
    
    , 100% abundance) creates complex splitting patterns in both
    
    
    H and
    
    
    C spectra (C-F coupling).

Comparative Analysis: Solvent System Selection

The choice of solvent fundamentally alters the resolution and chemical shift dispersion. Below is a comparison of the two industry-standard solvents for this specific analyte.

Comparison Matrix: CDCl vs. DMSO- [1][2]
FeatureMethod A: CDClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Method B: DMSO-

Verdict
Aldehyde Resolution Good. Signal appears ~10.3 ppm. Minimal exchange.Excellent. H-bonding shifts -CHO downfield (~10.4+ ppm), separating it from acidic impurities.DMSO-

Preferred
Aromatic Dispersion Moderate. Signals may cluster due to lack of polar interaction.High. Polarizability of DMSO often expands the aromatic region, resolving overlapping doublets.DMSO-

Preferred
Water Interference Low. H

O appears ~1.56 ppm, far from key signals.
High. H

O appears ~3.33 ppm. Can obscure benzylic impurities if present.
CDCl

Preferred
Solubility Moderate. May require heating for high concentrations (>50 mg/mL).High. Excellent solubility for highly polar, electron-deficient aromatics.DMSO-

Preferred
Experimental Recommendation

Primary Characterization: Use DMSO-


12

Structural Assignment & Spectral Data

The following data represents the reference values for the target structure in DMSO-


H NMR Assignment (400 MHz, DMSO- )
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Mechanistic Insight
-CHO Aldehyde10.35 - 10.45 s (br)-Deshielded by anisotropy of C=O and EWG ring.
H-2 Aromatic8.45 - 8.55 s (d)

Located between two EWGs (CN, CF

). Most deshielded aromatic. Broadened by long-range F coupling.
H-6 Aromatic8.30 - 8.40 dd

Ortho to CN, meta to CHO. Splits due to H-5 and H-2.
H-5 Aromatic8.15 - 8.25 d

Ortho to CHO. Less deshielded than H-2/H-6.
C NMR Assignment (100 MHz, DMSO- )

Note: The CF

CarbonTypeShift (

, ppm)
Splitting Pattern

(Hz)
C=O Carbonyl188.5 Singlet (q)

(often unresolved)
CN Nitrile117.0 Singlet-
C-3 Quaternary132.5 Quartet

(Ipso to CF

)
-CF

Trifluoromethyl122.8 Quartet

(Direct bond)
C-2 Aromatic CH130.1 Quartet

(Ortho to CF

)
C-4 Quaternary138.2 Quartet

Distinguishing Alternatives: Regioisomer Analysis

In the synthesis of this compound, the primary impurity is often the regioisomer where the formyl and nitrile groups are transposed or the CF

Scenario: Distinguishing Target (4-Formyl-3-CF

Alternative

  • Target (4-Formyl-3-CF

    
    ):  The aldehyde proton is ortho to the CF
    
    
    group. Through-space interactions (Nuclear Overhauser Effect - NOE) will be observed between the Aldehyde H and the Fluorine atoms (or H-5 if checking H-H NOSY).
  • Alternative (3-Formyl-4-CF

    
    ):  The aldehyde is meta to the CF
    
    
    .
  • Diagnostic Test: Run a HOESY (Heteronuclear Overhauser Effect Spectroscopy) or simply look at the

    
     coupling  on the aldehyde peak.
    
    • Target: Aldehyde peak is often a broadened singlet or doublet (

      
       Hz) due to proximity to F.
      
    • Alternative: Aldehyde peak is a sharp singlet (distance > 5 bonds).

Experimental Protocol & Workflow

Step-by-Step Characterization Protocol
  • Sample Prep: Dissolve 15-20 mg of analyte in 0.6 mL DMSO-

    
    . Ensure solution is clear; filter if cloudy to prevent line broadening.
    
  • Lock & Shim: Lock on DMSO; auto-shim Z1, Z2, X, Y.

  • 
    H Acquisition: 
    
    • Spectral Width: -2 to 14 ppm (capture aldehyde).

    • Relaxation Delay (

      
      ): 2.0 s (ensure full integration of aromatic protons).
      
    • Scans: 16.

  • 
    C Acquisition: 
    
    • Crucial Step: Set

      
       to 3-5 seconds. The quaternary carbons attached to EWGs (CN, CF
      
      
      ) have very long
      
      
      relaxation times. Short delays will make these peaks disappear.
    • Scans: 512 - 1024 (due to splitting of signal intensity into quartets by Fluorine).

  • Data Processing: Apply Exponential Multiplication (LB = 0.3 Hz) for

    
    H; LB = 1.0 Hz for 
    
    
    C.
Visualization: Analytical Logic Flow

NMR_WorkflowSampleCrude/Purified SampleSolventSolvent Selection:DMSO-d6 (Recommended)Sample->SolventH1_NMR1H NMR Acquisition(Check Aldehyde ~10.4ppm)Solvent->H1_NMRC13_NMR13C NMR Acquisition(Long D1 for quat C)H1_NMR->C13_NMRDecisionIsomer Check:Is Aldehyde split by F?H1_NMR->DecisionCoupling PatternTargetTarget Confirmed:4-Formyl-3-(CF3)Decision->TargetBroad/Split AldehydeIsomerRegioisomer Detected:Check 19F or NOEDecision->IsomerSharp Singlet

Caption: Logical workflow for confirming structural identity and distinguishing regioisomers using NMR.

References

  • Abraham, R. J., et al. (2006).[2] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[2]
    
  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Doddrell, D., et al. (1976). "

    
    C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2.[3] Link
    
  • Sigma-Aldrich. (n.d.).[4][5] "NMR Chemical Shifts of Impurities." Link

Strategic Sourcing & Synthesis Guide: 4-Formyl-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 211796-64-4 | Formula: C9H4F3NO | MW: 199.13 g/mol Audience: Medicinal Chemists, Process Development Scientists, Procurement Leads.

Part 1: Executive Summary & Strategic Value

4-Formyl-3-(trifluoromethyl)benzonitrile is a high-value pharmacophore intermediate, critical for introducing the trifluoromethyl-benzonitrile motif into androgen receptor antagonists (e.g., next-generation anti-androgens) and novel PROTAC linkers. Its dual reactivity—providing an electrophilic aldehyde handle for reductive aminations/Wittig reactions and a stable nitrile for downstream tetrazole or amide formation—makes it a versatile "linchpin" scaffold.

The "Make vs. Buy" Verdict:

  • Discovery Scale (<10g): BUY. The commercial unit cost (

    
    150/g) is offset by the elimination of hazardous cryogenic lithiation steps.
    
  • Process/Pilot Scale (>100g): MAKE (Route B). Synthesis via lithium-halogen exchange from the bromo-precursor offers the highest purity profile and a 60-70% cost reduction compared to bulk commercial pricing.

Part 2: Comparative Route Analysis

This analysis contrasts the three primary acquisition strategies. Data is normalized to a 100g production baseline.

Table 1: Cost-Benefit Matrix
MetricRoute A: Direct Purchase Route B: Lithiation (Recommended) Route C: Radical Oxidation
Starting Material N/A (Finished Good)4-Bromo-3-(trifluoromethyl)benzonitrile4-Methyl-3-(trifluoromethyl)benzonitrile
Est. Cost (100g) $4,500 - $8,000$1,200 - $1,800 (Materials + Labor)$800 - $1,200
Purity Profile High (>97%)Very High (>98% after workup)Low (Requires chromatography)
Key Risk Supply chain lead time (2-4 weeks)Cryogenic safety (-78°C), Moisture sensitivityExplosion hazard (Radical), Poor Selectivity
Time to Product 14 Days2 Days3-4 Days
E-Factor (Waste) Low (Shipping only)Medium (Solvents)High (Purification waste)
Visualizing the Synthesis Pathways

SynthesisPathways cluster_legend Route Legend SM_Bromo 4-Bromo-3-(trifluoromethyl) benzonitrile Inter_Li Lithium Intermediate (-78°C) SM_Bromo->Inter_Li n-BuLi, THF -78°C SM_Methyl 4-Methyl-3-(trifluoromethyl) benzonitrile Inter_Rad Benzylic Bromide (Mixture) SM_Methyl->Inter_Rad NBS, AIBN CCl4/Reflux Target 4-Formyl-3-(trifluoromethyl) benzonitrile (CAS 211796-64-4) Inter_Li->Target DMF Quench Acid Hydrolysis Inter_Rad->Target Sommelet Reaction (Hexamine/H2O) key Blue = Recommended (High Fidelity) Red = Industrial (Low Selectivity)

Caption: Comparison of the high-fidelity Lithiation Route (Blue) vs. the lower-selectivity Radical Oxidation Route (Red).

Part 3: Technical Guide & Protocols
Route B: High-Fidelity Synthesis (Lithium-Halogen Exchange)

Rationale: This route is selected for its ability to produce the aldehyde with minimal side products. The ortho-trifluoromethyl group stabilizes the lithiated intermediate, but strict temperature control is required to prevent "dance" (scrambling) of the lithium species.

Prerequisites:

  • Substrate: 4-Bromo-3-(trifluoromethyl)benzonitrile (CAS 1160273-39-5 or similar).

  • Reagents: n-Butyllithium (2.5M in hexanes), Anhydrous DMF, Dry THF.

  • Equipment: Flame-dried glassware, Argon/Nitrogen line, Acetone/Dry Ice bath (-78°C).

Protocol:

  • Setup: Charge a flame-dried 500 mL 3-neck round-bottom flask with 4-Bromo-3-(trifluoromethyl)benzonitrile (25.0 g, 100 mmol) and anhydrous THF (250 mL) under an inert atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -70°C before proceeding.

  • Lithiation: Add n-BuLi (44 mL, 110 mmol, 1.1 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature below -65°C to avoid nitrile attack (self-condensation).

  • Equilibration: Stir at -78°C for 45 minutes. The solution typically turns a deep yellow/orange color.

  • Formylation: Add anhydrous DMF (11.6 mL, 150 mmol, 1.5 equiv) dropwise over 10 minutes.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (100 mL) followed by 1M HCl (50 mL) to hydrolyze the hemiaminolate intermediate.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc (9:1) to yield the target as a white solid.

Validation Criteria:

  • ¹H NMR (CDCl₃): Distinct aldehyde proton singlet at ~10.3 ppm. Aromatic signals shifted downfield due to the electron-withdrawing groups.

  • Yield: Expected 85-92%.

Application Example: Reductive Amination (Scaffold Diversification)

Context: Converting the aldehyde to a benzylamine is a common step in generating focused libraries of androgen receptor modulators.

Protocol:

  • Dissolve 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 equiv) and the amine (e.g., Morpholine, 1.1 equiv) in Dichloroethane (DCE).

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.

  • Stir at room temperature for 4-12 hours.

  • Result: The electron-deficient nature of the ring accelerates imine formation, making this reaction faster than with non-fluorinated benzaldehydes.

Decision Logic for Researchers

DecisionTree Start Need 4-Formyl-3-(trifluoromethyl)benzonitrile? Quantity Quantity Required? Start->Quantity SmallScale < 10 Grams Quantity->SmallScale LargeScale > 100 Grams Quantity->LargeScale Buy Action: BUY (Sigma/Capot/Accela) SmallScale->Buy Speed Priority Budget Budget Constraints? LargeScale->Budget Budget->Buy High Budget (Low Labor) Synth Action: SYNTHESIZE (Route B: Lithiation) Budget->Synth Cost Sensitive (High Purity Needed)

Caption: Decision matrix for sourcing based on scale and resource constraints.

Part 4: References
  • Sigma-Aldrich. Product Detail: 4-Formyl-3-(trifluoromethyl)benzonitrile (AldrichCPR). Retrieved from .

  • Capot Chemical. Product Specification: CAS 211796-64-4.[2][3][4][5] Retrieved from .

  • Common Organic Chemistry. Conditions for Lithiation and Formylation of Aryl Halides. Retrieved from .

  • Accela Chem. Catalog Entry: 4-Formyl-3-(trifluoromethyl)benzonitrile.[2][3][4][5] Retrieved from .

  • National Institutes of Health (NIH). Related Structure Analysis: 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile Synthesis. Retrieved from .

Sources

Characterization Guide: 4-Formyl-3-(trifluoromethyl)benzonitrile & Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization of 4-Formyl-3-(trifluoromethyl)benzonitrile (CAS: 211796-64-4) and its primary reaction products. It is designed for medicinal chemists and process scientists utilizing this electron-deficient scaffold for drug discovery (e.g., androgen receptor antagonists) or materials science.

Executive Summary & Chemical Profile

4-Formyl-3-(trifluoromethyl)benzonitrile represents a highly specialized "push-pull" aromatic scaffold. The presence of the strong electron-withdrawing trifluoromethyl (-CF


) and cyano (-CN) groups creates a highly electrophilic aldehyde handle, significantly altering its reactivity profile compared to non-fluorinated analogs.

This guide compares the characterization of this compound and its derivatives against the standard 4-cyanobenzaldehyde , highlighting the unique spectroscopic handles provided by the -CF


 group.
Feature4-Formyl-3-(trifluoromethyl)benzonitrile4-Cyanobenzaldehyde (Alternative)
Electronic State Highly Electron Deficient (Activated)Moderately Electron Deficient
Reactivity (Nucleophiles) High (Rapid Schiff base/acetal formation)Moderate
Stability Prone to rapid autoxidation to acidStable under ambient conditions
1H NMR (CHO) ~10.3–10.5 ppm (Deshielded)~10.1 ppm
19F NMR Diagnostic Yes (Singlet, ~ -62 ppm)No
Solubility (LogP) Higher (Lipophilic)Lower

Reaction Product Characterization

The high electrophilicity of the formyl group at C4 drives three primary transformation pathways. Below are the specific characterization markers for each product class.

Pathway A: Oxidation to Carboxylic Acid

Target Product:4-Cyano-2-(trifluoromethyl)benzoic acid Context: Common impurity formed during storage or aerobic workup; also a target for amide coupling.

  • Mechanism: Radical chain autoxidation. The -CF

    
     group destabilizes the intermediate radical but the electron deficiency makes the aldehyde proton acidic.
    
  • Diagnostic Characterization:

    • TLC: Significant polarity shift (Aldehyde

      
      
      
      
      
      Acid
      
      
      in Hex/EtOAc).
    • 1H NMR: Disappearance of the aldehyde singlet (10.4 ppm). Appearance of broad -COOH singlet (11.0–13.0 ppm).

    • IR Spectroscopy: Broad O-H stretch (3300–2500 cm

      
      ) and shift of C=O stretch from ~1710 cm
      
      
      
      (aldehyde) to ~1690 cm
      
      
      (acid dimer).
Pathway B: Reduction to Benzyl Alcohol

Target Product:4-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile Context: Intermediate for ether synthesis or benzylic halogenation.

  • Protocol Insight: Use mild reductants (NaBH

    
    ) at 0°C. The electron-poor ring makes the aldehyde highly susceptible to hydride attack, requiring strict stoichiometry to prevent over-reduction of the nitrile (though rare with borohydrides).
    
  • Diagnostic Characterization:

    • 1H NMR: Appearance of benzylic methylene doublet (~4.8 ppm,

      
       Hz) and hydroxyl triplet.
      
    • 19F NMR: Slight upfield shift (~0.5 ppm) relative to the aldehyde due to loss of the carbonyl's anisotropy.

Pathway C: Condensation (Schiff Base / Olefination)

Target Product:Stilbenes or Imines Context: Linker formation in medicinal chemistry (e.g., attaching the aryl core to a heterocycle).

  • Reactivity Note: Reaction rates are 2–5x faster than 4-cyanobenzaldehyde due to the inductive effect of the ortho-CF

    
     group increasing the carbonyl carbon's electrophilicity.
    
  • Diagnostic Characterization:

    • 1H NMR (Imine): Distinctive singlet at ~8.5 ppm (Azomethine CH).

    • 1H NMR (Stilbene): Vinyl doublets at ~7.0–7.5 ppm with large coupling constants (

      
       Hz for trans).
      

Visualizing the Reaction Landscape

The following diagram maps the divergence of the starting material into its three critical derivatives, including the requisite reagents and key intermediate states.

ReactionPathways cluster_conditions Key Control Parameters Start 4-Formyl-3-(trifluoromethyl) benzonitrile (CAS: 211796-64-4) Acid Oxidation Product (Carboxylic Acid) Impurity/Target Start->Acid [O] (Air/Pinnick) Loss of CHO signal Broad OH stretch Alcohol Reduction Product (Benzyl Alcohol) Start->Alcohol [H] (NaBH4) New CH2 doublet (4.8 ppm) Imine Condensation Product (Schiff Base/Stilbene) Start->Imine R-NH2 / Wittig Rapid Kinetics Azomethine CH Note1 Monitor via 19F NMR (Singlet ~ -62 ppm)

Caption: Reaction divergence of 4-Formyl-3-(trifluoromethyl)benzonitrile showing oxidation, reduction, and condensation pathways with diagnostic markers.

Validated Experimental Protocols

Protocol 1: Self-Validating Reduction to Benzyl Alcohol

Objective: Clean conversion without nitrile hydrolysis.

  • Setup: Dissolve 1.0 eq of 4-Formyl-3-(trifluoromethyl)benzonitrile in MeOH (0.2 M). Cool to 0°C.

  • Addition: Add NaBH

    
      (0.5 eq) portion-wise over 10 mins. Why? The electron-deficient aldehyde reacts vigorously; controlling exotherm prevents side reactions.
    
  • Validation (In-Process): Spot TLC (30% EtOAc/Hex). Product is more polar.

    • Self-Check: If starting material persists after 30 mins, add 0.1 eq NaBH

      
      . Do not heat.
      
  • Quench: Add Sat. NH

    
    Cl dropwise. Extract with EtOAc.[1][2]
    
  • Data Output:

    • Yield: >90%

    • Purity: >98% (by HPLC)

Protocol 2: Impurity Tracking (Oxidation)

Objective: Quantify the "Acid" impurity in stored aldehyde batches.

  • Sample Prep: Dissolve 10 mg sample in DMSO-d6 .

  • Acquisition: Run 1H NMR (16 scans) and 19F NMR (unprotonated).

  • Analysis:

    • Integrate Aldehyde CHO (10.4 ppm) vs. Acid COOH (12.5 ppm broad).

    • Note: The 19F signals often separate by 0.1–0.3 ppm. The Acid derivative's CF

      
       signal is typically downfield of the aldehyde due to the carboxylic acid's H-bonding capability.
      

Comparative Data Summary

Property4-Formyl-3-(trifluoromethyl)benzonitrile4-Formylbenzonitrile
CAS 211796-64-4105-07-7
MW 199.13131.13
Melting Point ~60–65 °C100–102 °C
IR (CN) ~2235 cm

~2228 cm

IR (C=O) ~1712 cm

~1705 cm

Reactivity (Amine)


References
  • PubChem Compound Summary. (2025). 4-Fluoro-3-formyl-5-(trifluoromethyl)benzonitrile and related substructures.[3] National Center for Biotechnology Information. Link

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org.[2][4][5][6][7][8] Synth. 2024, 101, 542–563.[4] (Demonstrates reactivity of electron-deficient benzonitriles). Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Formyl-3-(trifluoromethyl)benzonitrile.[9][10][11][12]Link

  • Accela Chem. (2025). Safety Data Sheet & Spectral Data: CAS 211796-64-4.Link

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Formyl-3-(trifluoromethyl)benzonitrile
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